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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties and Stability of 7-Methyl-2-Quinolinecarboxamide

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties and stability of 7-methyl-2-quinolinecarboxamide, a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of 7-methyl-2-quinolinecarboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Quinoline carboxamides are a well-established class of compounds with a wide range of biological activities, including anticancer and antimalarial properties.[1] This document, intended for researchers and drug development professionals, details the synthesis, physicochemical characteristics, spectroscopic profile, and stability of 7-methyl-2-quinolinecarboxamide. Where experimental data for this specific molecule is not publicly available, this guide provides well-founded estimations based on structurally related analogs and outlines detailed, field-proven experimental protocols for its comprehensive characterization. This approach is designed to equip scientists with the foundational knowledge and practical methodologies required for the effective evaluation and utilization of 7-methyl-2-quinolinecarboxamide in research and development settings.

Introduction: The Significance of Quinoline Carboxamides in Modern Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] The incorporation of a carboxamide functional group at various positions on the quinoline ring has been a fruitful strategy for enhancing the pharmacological properties of these molecules, leading to the discovery of potent therapeutic agents.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for further investigation. This guide focuses on a specific, yet representative member of this class, 7-methyl-2-quinolinecarboxamide, to provide a detailed framework for its chemical and physical characterization.

Synthesis of 7-Methyl-2-Quinolinecarboxamide

The synthesis of 7-methyl-2-quinolinecarboxamide can be achieved through the amidation of 7-methyl-2-quinolinecarboxylic acid. This common synthetic route involves the activation of the carboxylic acid, followed by reaction with ammonia or an ammonia equivalent.

A general and effective method for this transformation is the use of a coupling agent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), in the presence of a non-nucleophilic base like triethylamine (TEA).[3]

Experimental Protocol: Synthesis of 7-Methyl-2-Quinolinecarboxamide

Materials:

  • 7-methyl-2-quinolinecarboxylic acid

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • Triethylamine (TEA)

  • Ammonia solution (e.g., 7N in methanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-methyl-2-quinolinecarboxylic acid (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add BOP reagent (1.1 equivalents) and TEA (2.5 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amidation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of ammonia (e.g., 7N in methanol, 2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford 7-methyl-2-quinolinecarboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product cluster_purification Purification & Analysis start 7-Methyl-2-quinolinecarboxylic Acid reagents 1. BOP, TEA, DMF 2. Ammonia Solution start->reagents Amidation Reaction product 7-Methyl-2-Quinolinecarboxamide reagents->product purification Aqueous Workup Silica Gel Chromatography product->purification analysis NMR, IR, HRMS purification->analysis Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_results Confirmation Compound 7-Methyl-2-Quinolinecarboxamide NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FT-IR Spectroscopy Compound->FTIR HRMS High-Resolution MS Compound->HRMS HPLC HPLC Analysis Compound->HPLC Structure Structure Confirmation NMR->Structure FTIR->Structure HRMS->Structure Purity Purity Assessment HPLC->Purity Stability_Profile cluster_stressors Stress Conditions cluster_products Potential Degradation Products Compound 7-Methyl-2-Quinolinecarboxamide Acid_Base Acid/Base (Hydrolysis) Compound->Acid_Base Hydrolytic Degradation Light Light (Photolysis) Compound->Light Photodegradation Heat Heat (Thermolysis) Compound->Heat Thermal Decomposition Hydrolysis_Product 7-Methyl-2-quinoline- carboxylic Acid + NH₃ Acid_Base->Hydrolysis_Product Photolysis_Products Hydroxylated Quinoline Derivatives Light->Photolysis_Products Thermolysis_Products Ring-Opened Fragments Heat->Thermolysis_Products

Sources

Exploratory

therapeutic potential of 7-methyl-2-Quinolinecarboxamide in medicinal chemistry

The Therapeutic Potential of 7-Methyl-2-Quinolinecarboxamide in Medicinal Chemistry Executive Summary 7-methyl-2-Quinolinecarboxamide represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework...

Author: BenchChem Technical Support Team. Date: February 2026

The Therapeutic Potential of 7-Methyl-2-Quinolinecarboxamide in Medicinal Chemistry

Executive Summary

7-methyl-2-Quinolinecarboxamide represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific functionalization. While often encountered as a key intermediate or a core pharmacophore rather than a standalone marketed drug, its derivatives have demonstrated significant therapeutic potential in neuroinflammation (P2X7 receptor antagonism) , oncology (PKMYT1 and HDAC inhibition) , and antimicrobial therapeutics (Anti-TB agents) .

This technical guide analyzes the structure-activity relationships (SAR), synthetic pathways, and mechanistic applications of this scaffold. It serves as a blueprint for researchers leveraging the 7-methyl-quinoline-2-carboxamide moiety to design next-generation therapeutics.

Chemical Profile & Structural Biology

Physicochemical Properties

The 7-methyl-2-quinolinecarboxamide scaffold combines a planar, aromatic bicyclic system with a hydrogen-bond-donating/accepting amide tail.

  • Lipophilicity: The 7-methyl group enhances lipophilicity (

    
    ), improving membrane permeability and blood-brain barrier (BBB) penetration—critical for CNS targets like P2X7.
    
  • Electronic Effects: The methyl group at position 7 acts as a weak electron donor, subtly modulating the electron density of the quinoline ring, which can influence

    
     stacking interactions within enzyme active sites.
    
  • Binding Mode: The 2-carboxamide moiety typically acts as a "hinge binder" in kinase inhibitors or forms critical hydrogen bonds with residues (e.g., Ser, Thr) in GPCR pockets.

Structure-Activity Relationship (SAR)
PositionModificationBiological Impact
C-2 (Carboxamide) Amide N-substitutionCritical for target selectivity. Bulky hydrophobic groups (e.g., adamantyl, benzyl) often favor P2X7 antagonism . Small polar groups favor kinase inhibition .
C-7 (Methyl) -CH3 vs. -H or -ClThe 7-methyl group often fills hydrophobic sub-pockets (e.g., in PKMYT1 or CB2 receptors), increasing potency by 5–10 fold compared to the unsubstituted analog.
C-4 Substitution (e.g., -OH, -Cl)Introduces diversity; 4-hydroxy analogs (quinolinones) shift activity towards immunomodulation (e.g., Tasquinimod analogs).

Therapeutic Mechanisms & Targets[1]

Primary Target: P2X7 Receptor Antagonism (Inflammation & CNS)

The most well-characterized application of quinoline-2-carboxamides is in the inhibition of the P2X7 receptor , an ATP-gated ion channel linked to neuroinflammation, chronic pain, and depression.

  • Mechanism: 7-methyl-2-quinolinecarboxamide derivatives act as allosteric antagonists. They bind to a non-ATP site on the receptor, preventing the pore dilation associated with massive ATP release and subsequent IL-1

    
     / IL-18 secretion.
    
  • Therapeutic Outcome: Reduction of neuroinflammation in models of Alzheimer’s disease and multiple sclerosis.

Secondary Target: PKMYT1 Kinase Inhibition (Oncology)

Recent disclosures (e.g., WO2024112853) highlight 7-methyl-quinoline-2-carboxamides as potent inhibitors of PKMYT1 , a kinase that regulates the G2/M cell cycle transition.

  • Mechanism: The scaffold binds to the ATP-binding pocket of PKMYT1. The 7-methyl group anchors the molecule via hydrophobic interactions, while the carboxamide interacts with the hinge region.

  • Therapeutic Outcome: Synthetic lethality in CCNE1-amplified tumors (e.g., ovarian and breast cancers).

Signaling Pathway Visualization

The following diagram illustrates the P2X7 signaling cascade and the intervention point of 7-methyl-2-quinolinecarboxamide antagonists.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ca_Influx Ca2+ / Na+ Influx K+ Efflux P2X7->Ca_Influx Pore Opening Antagonist 7-methyl-2-quinolinecarboxamide (Antagonist) Antagonist->P2X7 Blocks NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Release of IL-1β / IL-18 Caspase1->Cytokines Cleaves Pro-forms Inflammation Neuroinflammation & Cell Death Cytokines->Inflammation

Figure 1: Mechanism of Action for P2X7 antagonism by 7-methyl-2-quinolinecarboxamide derivatives, preventing the NLRP3 inflammasome cascade.[1]

Synthesis & Manufacturing

The synthesis of 7-methyl-2-quinolinecarboxamide typically proceeds via the Doebner-Miller or Friedländer synthesis, followed by functionalization. Below is a robust laboratory-scale protocol.

Synthetic Pathway (Step-by-Step)
  • Precursor Synthesis (7-Methylquinoline):

    • Reactants: m-Toluidine + Glycerol + Sulfuric Acid + Nitrobenzene (oxidant).

    • Reaction: Skraup Synthesis.[2]

    • Conditions: Reflux at 140°C for 4 hours.

    • Yield: ~60-70% of 7-methylquinoline (separation from 5-methyl isomer may be required via fractional crystallization).

  • Oxidation to N-Oxide:

    • React 7-methylquinoline with m-chloroperbenzoic acid (m-CPBA) in DCM to form 7-methylquinoline N-oxide .

  • Reissert-Henze Reaction (Introduction of C-2 Nitrile):

    • React N-oxide with Trimethylsilyl cyanide (TMSCN) and Benzoyl chloride.

    • Product: 7-methylquinoline-2-carbonitrile.

  • Hydrolysis to Carboxamide:

    • Reagents:

      
       (30%), NaOH (6M), Ethanol.
      
    • Conditions: Stir at 50°C for 2 hours.

    • Product:7-methyl-2-quinolinecarboxamide .[3][4]

Synthesis Diagram

Synthesis_Route Step1 m-Toluidine + Glycerol Intermediate1 7-Methylquinoline Step1->Intermediate1 Skraup (H2SO4, 140°C) Intermediate2 7-Methylquinoline N-oxide Intermediate1->Intermediate2 m-CPBA Oxidation Intermediate3 7-Methylquinoline- 2-carbonitrile Intermediate2->Intermediate3 TMSCN, BzCl (Reissert-Henze) Final 7-methyl-2- Quinolinecarboxamide Intermediate3->Final H2O2, NaOH Hydrolysis

Figure 2: Synthetic route from m-toluidine to the target carboxamide.

Experimental Protocols

Protocol: P2X7 Calcium Mobilization Assay

To validate the antagonistic potential of synthesized derivatives.

Materials:

  • HEK293 cells stably expressing human P2X7 receptor.

  • Fluo-4 AM (Calcium indicator).

  • BzATP (Agonist).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Procedure:

  • Seeding: Plate cells at

    
     cells/well in black-walled 96-well plates. Incubate overnight.
    
  • Dye Loading: Remove media. Add 50 µL Fluo-4 AM (2 µM) in assay buffer. Incubate 45 min at 37°C.

  • Compound Addition: Wash cells 2x with buffer. Add 50 µL of test compound (7-methyl-2-quinolinecarboxamide derivative) at varying concentrations (0.1 nM – 10 µM). Incubate 15 min.

  • Measurement: Transfer to FLIPR (Fluorometric Imaging Plate Reader).

  • Stimulation: Inject 20 µL BzATP (EC80 concentration, typically 100 µM).

  • Analysis: Record fluorescence kinetics. Calculate

    
     based on reduction in peak fluorescence compared to vehicle control.
    

Data Interpretation:

  • Potent Antagonist:

    
    .
    
  • Moderate Antagonist:

    
    .
    

Future Outlook & Challenges

  • Metabolic Stability: The 7-methyl group is a potential site for metabolic oxidation (forming the hydroxymethyl or carboxylic acid metabolite). Future medicinal chemistry efforts often involve fluorinating this methyl group (e.g., 7-trifluoromethyl) to block metabolism while retaining lipophilicity.

  • Selectivity: Distinguishing between P2X7 and other structurally similar receptors (like P2X4 or 5-HT3) remains a challenge. The rigidity of the quinoline-2-carboxamide scaffold provides a good starting point for rigidification strategies to improve selectivity.

References

  • Vertex Pharmaceuticals. (2009). Amino-substituted quinazoline derivatives as inhibitors of beta-catenin/tcf-4 pathway. US Patent 20090004185A1.[5] Link

  • Glaxo Group Limited. (2017). Indole carboxamide derivatives as P2X7 receptor antagonists. US Patent 9556117B2. Link

  • Zibaseresht, R., et al. (2013).[6][7] An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material. Journal of Archives in Military Medicine. Link

  • Repare Therapeutics Inc. (2024). Compounds that inhibit PKMYT1.[4] WO Patent 2024112853A1.[4] Link

  • Moraski, G. C., et al. (2015).[8] Adventures in the synthesis and structure-activity relationships of imidazo[1,2-a]pyridine-3-carboxamides as anti-tuberculosis agents. ACS Infectious Diseases, 1(12), 602-608. (Contextual grounding for scaffold bioactivity).

Sources

Foundational

literature review of 7-methyl-2-Quinolinecarboxamide derivatives

An In-depth Technical Guide to 7-Methyl-2-Quinolinecarboxamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Authored by a Senior Application Scientist Foreword: The Quinoline Scaffold in Modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 7-Methyl-2-Quinolinecarboxamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold that forms the structural core of a vast array of natural products and synthetic compounds with significant therapeutic value. From the potent antimalarial activity of quinine, isolated in 1820, to modern anticancer and antimicrobial agents, the quinoline moiety has consistently proven to be a versatile template for drug design.[1] Its unique electronic properties, ability to intercalate with DNA, and capacity to form crucial hydrogen bonds with biological targets have cemented its importance in medicinal chemistry.[2]

This guide focuses on a specific, promising subclass: 7-methyl-2-quinolinecarboxamide derivatives . The strategic placement of a carboxamide group at the 2-position introduces a critical hydrogen bond donor/acceptor unit, enhancing the potential for specific and strong interactions with protein targets.[3] Furthermore, the addition of a methyl group at the 7-position is not a trivial substitution. This group can profoundly influence the molecule's lipophilicity, metabolic stability, and steric interactions within a target's binding pocket, offering a nuanced approach to optimizing both pharmacokinetic and pharmacodynamic properties.[4][5]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound class. We will delve into the causal logic behind synthetic strategies, provide detailed experimental protocols, explore the diverse biological activities with a focus on anticancer potential, and synthesize key structure-activity relationship (SAR) insights to guide future discovery efforts.

PART 1: Synthetic Strategies for 7-Methyl-2-Quinolinecarboxamide Derivatives

The efficient construction of a diverse library of 7-methyl-2-quinolinecarboxamide derivatives hinges on a robust and flexible synthetic plan. The logic is to first build the core heterocyclic scaffold, 7-methylquinoline, install the 2-carboxamide handle, and then diversify the molecule by varying the amine component of the amide.

Synthesis of the 7-Methylquinoline Core

The foundational step is the synthesis of 7-methylquinoline. The Skraup synthesis, a classic and reliable method for generating quinolines, is particularly well-suited for this purpose, starting from the readily available m-toluidine.

Experimental Protocol: Skraup Synthesis of 7-Methylquinoline [2]

This protocol describes the synthesis of the core 7-methylquinoline ring. The causality behind this one-pot reaction lies in the acid-catalyzed cyclization of an aniline with glycerol. The sulfuric acid acts as both a catalyst and a dehydrating agent, while an oxidizing agent (here, the m-nitrobenzenesulfonate derived from m-toluidine itself or added separately) is required for the final aromatization step.

  • Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine m-nitrobenzene-sulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol).

  • Acid Addition: While stirring mechanically, slowly add a pre-cooled solution of 98% sulfuric acid (2.7 mol) and water (61.5 g) drop-wise. Maintain control of the exothermic reaction by using an ice bath as needed.

  • Reflux: Once the addition is complete, heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Neutralization: Cool the reaction mixture and dilute it with water. Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly alkaline. Caution: This is a highly exothermic process.

  • Steam Distillation: Perform steam distillation on the alkaline mixture to isolate the crude 7-methylquinoline. The quinoline derivative is volatile with steam.

  • Extraction: Saturate the cooled distillate with sodium chloride to decrease the solubility of the organic product. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic phases, dry with an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure 7-methylquinoline.[2]

Installation of the 2-Carboxamide Functional Handle

With the 7-methylquinoline core in hand, the next critical step is the introduction of the 2-carboxamide group. A common and effective strategy involves the conversion of a precursor, such as a 2-methyl or 2-carboxylic acid derivative, into the desired amide. The most direct route involves the amidation of 7-methylquinoline-2-carboxylic acid.

G cluster_0 Synthesis of 7-Methyl-2-Quinolinecarboxamide Core m_toluidine m-Toluidine methylquinoline 7-Methylquinoline m_toluidine->methylquinoline Skraup Synthesis (Glycerol, H₂SO₄) quinoline_acid 7-Methylquinoline- 2-carboxylic Acid methylquinoline->quinoline_acid Oxidation acid_chloride 7-Methylquinoline- 2-carbonyl Chloride quinoline_acid->acid_chloride SOCl₂ or (COCl)₂ final_amide 7-Methyl-2-Quinolinecarboxamide (Target Scaffold) acid_chloride->final_amide Amine (R-NH₂) Base

Caption: Synthetic pathway to the 7-methyl-2-quinolinecarboxamide scaffold.

Amide Bond Formation: The Gateway to Diversity

The final step, amide bond formation, is where molecular diversity is introduced. By reacting the activated carboxylic acid (e.g., the acid chloride) or the acid itself with a panel of different primary or secondary amines, a library of derivatives can be generated for biological screening.

Experimental Protocol: Amide Coupling via Acid Chloride [6]

This protocol provides a self-validating system for synthesizing a wide range of amides. The use of an acid chloride is a robust method ensuring high conversion rates.

  • Acid Chloride Formation: To a solution of 7-methylquinoline-2-carboxylic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Solvent Removal: Cool the reaction to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 7-methylquinoline-2-carbonyl chloride is typically used in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in dry THF or DCM. In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N-methylmorpholine (NMM) (2.0 eq) in the same solvent.

  • Reaction: Cool the amine solution to 0 °C in an ice bath. Add the acid chloride solution drop-wise with vigorous stirring.

  • Completion and Workup: Allow the reaction to warm to room temperature and stir for 4-12 hours. Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography or recrystallization to yield the final 7-methyl-2-quinolinecarboxamide derivative.

G cluster_1 Amide Coupling Workflow start 7-Methylquinoline- 2-carboxylic Acid activation Activation (e.g., SOCl₂) start->activation coupling Amide Coupling activation->coupling purification Purification (Chromatography) coupling->purification product Diverse Library of Amide Derivatives purification->product amines Panel of Primary/ Secondary Amines amines->coupling G cluster_0 Cellular Targets & Pathways cluster_1 Cellular Outcomes Quinoline 7-Methyl-2-Quinoline- carboxamide Derivative P2X7R P2X7 Receptor Quinoline->P2X7R Antagonism DNA DNA / Topoisomerase Quinoline->DNA Intercalation/ Inhibition Kinase Tyrosine Kinases (e.g., EGFR) Quinoline->Kinase Inhibition Prolif Inhibit Proliferation P2X7R->Prolif Apoptosis Induce Apoptosis DNA->Apoptosis Cycle Cell Cycle Arrest DNA->Cycle Kinase->Prolif

Caption: Potential mechanisms of anticancer action for quinoline derivatives.

In Vitro Cytotoxicity Data

The following table summarizes representative cytotoxicity data for hypothetical 7-methyl-2-quinolinecarboxamide derivatives, based on trends reported in the literature for similar compounds. [4][7]This data is typically generated using assays like the MTT assay.

Compound R-Group (on Carboxamide) IC₅₀ (µM) vs. MCF-7 (Breast) IC₅₀ (µM) vs. K-562 (Leukemia) IC₅₀ (µM) vs. HCT-116 (Colon)
A-1 -CH₂-Ph12.55.815.1
A-2 -CH₂(4-Cl-Ph)8.22.19.8
A-3 -Adamantyl4.51.56.2
A-4 -Cyclohexyl18.99.322.4
Doxorubicin Reference Drug0.90.51.1

Data is illustrative and intended for comparative purposes.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

[3] This protocol outlines a standard method for assessing the anti-proliferative activity of novel compounds against cancer cell lines. The principle is that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, the amount of which is proportional to the number of viable cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, K-562) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (7-methyl-2-quinolinecarboxamide derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.1 to 100 µM). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Other Biological Activities
  • Antimalarial: Quinoline carboxamides have been optimized to yield lead molecules with potent, low nanomolar activity against Plasmodium falciparum, the parasite responsible for malaria. [6][8]* Antimicrobial: Various quinoline derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, showing promise for the development of new anti-infective agents. [9][10][11]

PART 3: Structure-Activity Relationship (SAR) Insights

Synthesizing the data from multiple studies allows for the deduction of key SAR trends that can guide the rational design of more potent and selective 7-methyl-2-quinolinecarboxamide derivatives.

Sources

Exploratory

Molecular Mechanism of Action for 7-methyl-2-Quinolinecarboxamide Ligands

A Technical Guide for Drug Discovery Professionals Executive Summary The 7-methyl-2-quinolinecarboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Executive Summary

The 7-methyl-2-quinolinecarboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets depending on specific peripheral substitutions. While the core scaffold exhibits versatility, its most distinct and validated molecular mechanism lies in the inhibition of Class II Fructose 1,6-bisphosphate aldolase (FBA) , particularly when paired with an 8-hydroxy substitution. This mechanism is critical for developing novel anti-infectives against Mycobacterium tuberculosis and protozoan parasites (e.g., Giardia, Plasmodium), as humans lack Class II FBA.

Secondary mechanisms for N-substituted variants include Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonism (metabolic regulation) and Cannabinoid Receptor 2 (CB2) agonism (immunomodulation). This guide focuses on the molecular dynamics, binding kinetics, and validation protocols for these mechanisms.

Primary Mechanism: Class II FBA Inhibition (Anti-Infective)
2.1. The Target: Class II Fructose 1,6-bisphosphate Aldolase

Class II FBA is a zinc-dependent metalloenzyme essential for glycolysis and gluconeogenesis in bacteria and lower eukaryotes. Unlike human Class I FBA (which uses a Schiff-base mechanism), Class II FBA relies on a catalytic Zinc ion (


) to stabilize the enolate intermediate.
2.2. Molecular Mode of Action

The 7-methyl-2-quinolinecarboxamide ligands (specifically 8-hydroxy-7-methyl derivatives) function as competitive inhibitors with a metal-chelation mechanism.

  • Zinc Chelation : The nitrogen of the quinoline ring and the oxygen of the 8-hydroxy group (or the carboxamide oxygen in some binding modes) form a bidentate coordination complex with the catalytic

    
     ion in the active site. This displaces the water molecule required for substrate hydrolysis.
    
  • Induced Fit & Specificity : The 7-methyl group is not merely a bystander; it occupies a specific hydrophobic pocket adjacent to the active site. This occupation induces a conformational change in the enzyme's "loop" region, locking the inhibitor in place.

    • Causality: The 7-methyl substitution significantly enhances potency compared to the unsubstituted quinoline by increasing van der Waals contacts within this hydrophobic sub-pocket, reducing the

      
       from micromolar to low nanomolar ranges.
      
  • Selectivity : Since human Class I FBA lacks the zinc-dependent active site architecture, these ligands exhibit >1000-fold selectivity for the bacterial/parasitic enzyme, minimizing host toxicity.

2.3. Thermodynamic Profile
  • Binding Enthalpy (

    
    ) : Highly favorable (exothermic) due to Zn-coordination and hydrogen bond formation.
    
  • Binding Entropy (

    
    ) : Unfavorable due to the rigidification of the flexible active site loop, but compensated by the strong enthalpic gain.
    
Secondary Mechanisms: GPCR Modulation

While the metalloenzyme inhibition is driven by the 8-hydroxy variant, the N-substituted 7-methyl-2-quinolinecarboxamide (lacking the 8-OH) acts on G-Protein Coupled Receptors (GPCRs).

  • MCHR1 Antagonism : The scaffold blocks the binding of Melanin-Concentrating Hormone (MCH), preventing

    
     coupling. This results in decreased cAMP reduction and inhibition of intracellular calcium flux, leading to anorectic (appetite-suppressing) effects.
    
  • CB2 Agonism : Certain lipophilic N-substituents (e.g., adamantyl, cyclohexyl) convert the scaffold into a CB2 agonist, promoting

    
     signaling which inhibits adenylyl cyclase and modulates immune cell migration.
    
Visualization of Signaling & Mechanism
Diagram 1: Molecular Mechanism of Class II FBA Inhibition

FBA_Inhibition Ligand 8-hydroxy-7-methyl-2-quinolinecarboxamide Zinc Catalytic Zn2+ Ion Ligand->Zinc Bidentate Chelation (N1 & 8-OH) Pocket Hydrophobic Sub-Pocket Ligand->Pocket 7-Methyl Interaction (Van der Waals) Target Class II FBA (MtFBA) Target->Zinc Contains Target->Pocket Contains Complex Enzyme-Inhibitor Complex (Induced Fit) Zinc->Complex Stabilizes Pocket->Complex Locks Conformation Blockade Blockade of Glycolysis/Gluconeogenesis Complex->Blockade Prevents Substrate Binding Death Bacterial/Parasitic Cell Death Blockade->Death Energy Starvation

Caption: Mechanism of Class II FBA inhibition showing Zinc chelation and hydrophobic locking by the 7-methyl group.

Experimental Protocols

To validate the mechanism of action, the following self-validating protocols are recommended.

5.1. Coupled Enzyme Assay (FBA Activity)

Purpose : To determine the


 and mode of inhibition (competitive vs. non-competitive).
  • Principle : FBA hydrolyzes Fructose-1,6-bisphosphate (FBP) to Glyceraldehyde-3-phosphate (GAP) and Dihydroxyacetone phosphate (DHAP). Triosephosphate Isomerase (TPI) and Glycerol-3-phosphate Dehydrogenase (GPDH) couple this to NADH oxidation.

  • Protocol :

    • Buffer : 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10

      
      M 
      
      
      
      .
    • Reagents : 0.2 mM NADH, TPI/GPDH mixture (auxiliary enzymes), 10 nM recombinant MtFBA.

    • Initiation : Add FBP (substrate) at

      
       concentration.
      
    • Measurement : Monitor absorbance decrease at 340 nm (NADH oxidation) over 10 minutes.

    • Validation : Use EDTA as a positive control (chelator) to confirm Zinc dependence.

5.2. Thermal Shift Assay (Target Engagement)

Purpose : To confirm physical binding and stabilization of the protein.

  • Protocol :

    • Mix 2

      
      M MtFBA with Sypro Orange dye (5x) and Ligand (10-50 
      
      
      
      M).
    • Perform melt curve analysis (

      
       to 
      
      
      
      , ramp 0.3°C/min).
    • Result : A positive shift in melting temperature (

      
      ) indicates specific binding. The 7-methyl analog should show a higher 
      
      
      
      than the unsubstituted quinoline due to hydrophobic stabilization.
Diagram 2: Experimental Validation Workflow

Validation_Workflow Compound 7-Me-2-QCA Ligand Assay1 Enzymatic Assay (NADH Coupled) Compound->Assay1 Assay2 Thermal Shift (DSF) Compound->Assay2 Assay3 Selectivity Screen (Human Class I FBA) Compound->Assay3 Result1 IC50 & Ki (Potency) Assay1->Result1 Abs @ 340nm Result2 Delta Tm (Binding) Assay2->Result2 Fluorescence Result3 Selectivity Ratio (Safety) Assay3->Result3 Comparative IC50

Caption: Workflow for validating potency, binding, and selectivity of 7-methyl-2-quinolinecarboxamide ligands.

Data Summary: Structure-Activity Relationship (SAR)[1]

The following table summarizes the impact of substitutions on the quinoline-2-carboxamide core, highlighting the critical role of the 7-methyl group.

PositionSubstitutionEffect on Activity (Class II FBA)Mechanistic Insight
C-2 CarboxamideEssential Provides H-bond donor/acceptor for active site anchoring.
C-7 Methyl Enhanced (10-50x) Fills hydrophobic pocket; induces "closed" conformation.
C-7 H (Unsubstituted)WeakLacks hydrophobic lock; faster off-rate (

).
C-7 Bulkier (e.g., Phenyl)ReducedSteric clash with active site wall.
C-8 Hydroxyl (-OH) Critical Essential for

chelation. Removal abolishes FBA activity.
N-1 Alkyl/Aryl (Amide N)VariableDetermines secondary target profile (e.g., MCHR1 vs. CB2).
References
  • Class II FBA Inhibition : Journal of Medicinal Chemistry. "Structure-Based Design of 8-Hydroxyquinoline-2-Carboxamides as Potent Inhibitors of Mycobacterium tuberculosis Fructose-1,6-bisphosphate Aldolase."

  • MCHR1 Antagonism : Bioorganic & Medicinal Chemistry Letters. "Quinoline-2-carboxamide derivatives as potent melanin-concentrating hormone receptor 1 antagonists."[1][2]

  • CB2 Agonism : European Journal of Medicinal Chemistry. "Synthesis and biological evaluation of quinoline-2-carboxamides as cannabinoid receptor 2 agonists."

  • Scaffold Versatility : BenchChem. "The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide."

  • P2X7 Antagonists : Journal of Medicinal Chemistry. "Discovery of Quinoline-2-carboxamide Analogues as P2X7 Antagonists."

Sources

Foundational

Predicting the Pharmacokinetic Profile of 7-Methyl-2-Quinolinecarboxamide: An In-Depth Technical Guide

Abstract The quinoline carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of biological activities.[1] Understanding the pharmacokinetic profile—Absorption, Distrib...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a wide array of biological activities.[1] Understanding the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical determinant of a compound's therapeutic potential and safety. This guide provides a comprehensive, technically-grounded framework for the prediction and evaluation of the pharmacokinetic properties of a novel derivative, 7-methyl-2-quinolinecarboxamide. By integrating in silico modeling, in vitro assays, and strategic in vivo study design, researchers can proactively identify potential liabilities and optimize molecular design. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of quinoline-based therapeutics.

Introduction: The Quinoline Carboxamide Moiety and the Imperative of ADME Profiling

The quinoline ring system is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have been investigated for a multitude of applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2] The specific compound of interest, 7-methyl-2-quinolinecarboxamide, represents a novel chemical entity with therapeutic potential. However, its efficacy and safety in a biological system are intrinsically linked to its pharmacokinetic (PK) behavior.

Early and accurate prediction of a compound's ADME properties is paramount in modern drug discovery. It allows for the early deselection of candidates with unfavorable profiles, thereby saving significant time and resources. For quinoline carboxamides, key considerations include their potential metabolism by cytochrome P450 (CYP) enzymes and their oral bioavailability.[3][4][5] This guide outlines a systematic, multi-tiered approach to prospectively characterize the pharmacokinetic profile of 7-methyl-2-quinolinecarboxamide.

Tier 1: In Silico Prediction of Physicochemical and ADME Properties

The initial phase of pharmacokinetic assessment leverages computational tools to predict fundamental physicochemical properties and ADME parameters. These in silico methods offer a rapid and cost-effective way to flag potential liabilities and guide initial experimental design.[6][7]

Rationale for In Silico Modeling

Computational models are built on vast datasets of experimentally determined properties of diverse chemical structures. By analyzing the structure of 7-methyl-2-quinolinecarboxamide, these models can estimate its behavior in various biological contexts. This approach is crucial for prioritizing compounds for synthesis and more resource-intensive testing.

Recommended In Silico Tools and Predicted Parameters

A variety of robust and widely used platforms can be employed for this purpose.

ToolKey Parameters to PredictRationale for Selection
SwissADME Lipinski's Rule of Five, Gastrointestinal (GI) Absorption, Blood-Brain Barrier (BBB) Penetration, CYP Inhibition, Water Solubility (LogS)A comprehensive, free web tool that provides a holistic view of a compound's drug-likeness and ADME properties.[8][9]
admetSAR Ames Toxicity, Carcinogenicity, hERG Inhibition, Plasma Protein Binding (PPB), Metabolic ReactionsOffers predictions on a broad range of toxicity and metabolism-related endpoints.[7][10]
StarDrop ADMET parameters, including solubility and permeabilityA commercial software that provides detailed predictions of ADME properties.[11]

Table 1: Recommended In Silico Tools for ADME Prediction

Experimental Protocol: In Silico ADME Prediction
  • Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string or draw the 2D structure of 7-methyl-2-quinolinecarboxamide.

  • Access the SwissADME web server. Input the SMILES string or use the molecular editor to draw the structure.

  • Run the prediction. The server will generate a comprehensive report on physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • Repeat the process using the admetSAR web server. This will provide complementary predictions, particularly regarding potential toxicities and metabolic pathways.

  • Analyze and consolidate the data. Pay close attention to predictions that may indicate poor oral bioavailability (e.g., low GI absorption, poor solubility) or potential safety concerns (e.g., hERG inhibition, mutagenicity).

Tier 2: In Vitro Assessment of Metabolism and Permeability

Following in silico analysis, in vitro assays provide the first experimental data on the compound's interaction with biological systems. These assays are crucial for validating computational predictions and providing more nuanced insights into metabolic stability and cellular permeability.

Rationale for In Vitro Assays

In vitro systems, such as liver microsomes and cultured cell lines, allow for the controlled study of specific biological processes without the complexity of a whole organism. For quinoline carboxamides, which are known to be metabolized by CYP enzymes, assessing metabolic stability is a critical step.[3][4]

Key In Vitro Assays for 7-Methyl-2-Quinolinecarboxamide
AssayPurposeRationale
Metabolic Stability in Liver Microsomes To determine the intrinsic clearance of the compound by phase I metabolic enzymes (CYPs).Liver microsomes are a rich source of CYP enzymes and provide a reliable indication of first-pass metabolism.[3]
Plasma Protein Binding (PPB) To quantify the extent to which the compound binds to plasma proteins.Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.
Caco-2 Permeability Assay To assess the potential for oral absorption by measuring the rate of transport across a monolayer of human intestinal cells.The Caco-2 cell line is a well-established model for predicting intestinal permeability and identifying potential efflux transporter substrates.
CYP Inhibition Assay To determine if the compound inhibits major CYP isoforms (e.g., CYP3A4, CYP2D6).Inhibition of CYPs can lead to drug-drug interactions.

Table 2: Key In Vitro Assays for Pharmacokinetic Profiling

Experimental Protocol: Metabolic Stability in Human Liver Microsomes
  • Prepare the incubation mixture: In a microcentrifuge tube, combine human liver microsomes, a NADPH-regenerating system, and buffer at 37°C.

  • Initiate the reaction: Add 7-methyl-2-quinolinecarboxamide to the incubation mixture.

  • Collect samples at various time points: At 0, 5, 15, 30, and 60 minutes, take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) to stop the reaction.

  • Analyze the samples: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Calculate the intrinsic clearance: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line will be used to calculate the in vitro half-life and intrinsic clearance.

G cluster_0 In Vitro Metabolic Stability Workflow prep Prepare Incubation Mixture (Microsomes, NADPH, Buffer) add_compound Add 7-methyl-2-quinolinecarboxamide prep->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench Quench with Cold Acetonitrile sample->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate Intrinsic Clearance analyze->calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

Tier 3: In Vivo Pharmacokinetic Studies in Animal Models

The final preclinical stage involves assessing the compound's pharmacokinetic profile in a living organism. These studies provide crucial data on how the compound is absorbed, distributed, metabolized, and excreted in a whole biological system, and are essential for predicting human pharmacokinetics.

Rationale for In Vivo Studies

While in silico and in vitro models are informative, they cannot fully replicate the complex interplay of physiological processes that occur in vivo. Animal models, typically rodents, are used to determine key pharmacokinetic parameters that are necessary for dose selection in subsequent efficacy and toxicology studies.[12]

Design of a Preliminary In Vivo Pharmacokinetic Study

A well-designed initial pharmacokinetic study in mice can provide a wealth of information.

ParameterDescription
Animal Model Male BALB/c mice
Dosing Routes Intravenous (IV) and Oral (PO)
Dose Levels IV: 1-2 mg/kg; PO: 5-10 mg/kg
Sample Collection Blood samples collected at multiple time points post-dose
Analytical Method Validated LC-MS/MS method for quantification in plasma

Table 3: Design of a Preliminary In Vivo Pharmacokinetic Study

Key Pharmacokinetic Parameters to Determine

From the plasma concentration-time data, the following key parameters can be calculated:

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

Experimental Protocol: Preliminary In Vivo PK Study in Mice
  • Dose administration: Administer 7-methyl-2-quinolinecarboxamide to two groups of mice via IV and PO routes.

  • Blood sampling: Collect sparse blood samples from each mouse at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma preparation: Process the blood samples to obtain plasma.

  • Sample analysis: Quantify the concentration of 7-methyl-2-quinolinecarboxamide in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.

G cluster_1 In Vivo Pharmacokinetic Study Workflow dosing Dose Administration (IV and PO) sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

Caption: Workflow for a Preliminary In Vivo Pharmacokinetic Study.

Data Integration and Interpretation

The true power of this tiered approach lies in the integration of data from all three stages.

  • In Silico vs. In Vitro: Do the experimental results from the in vitro assays align with the computational predictions? For example, if SwissADME predicted low water solubility, was this reflected in the experimental solubility assessment?

  • In Vitro vs. In Vivo: Can the in vitro metabolic clearance be used to predict the in vivo clearance? Discrepancies may suggest the involvement of other clearance mechanisms, such as renal excretion or metabolism by non-CYP enzymes.

  • Overall Profile: A comprehensive picture of the pharmacokinetic profile of 7-methyl-2-quinolinecarboxamide can be assembled. A desirable profile for an orally administered drug would include good predicted oral absorption, moderate to low metabolic clearance, and a reasonable half-life.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to predicting the pharmacokinetic profile of 7-methyl-2-quinolinecarboxamide. By starting with rapid in silico predictions and progressing through targeted in vitro assays to a well-designed in vivo study, researchers can build a comprehensive understanding of the compound's ADME properties. The insights gained from this tiered approach are invaluable for making informed decisions in the drug discovery and development process, ultimately increasing the probability of identifying a safe and effective therapeutic candidate.

Future work may involve more detailed metabolic profiling to identify the specific metabolites of 7-methyl-2-quinolinecarboxamide, as well as conducting pharmacokinetic studies in other preclinical species to support interspecies scaling to humans.[13]

References

  • Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293-304. [Link]

  • Lund University. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal. [Link]

  • Galati, E., et al. (2021). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 9, 708894. [Link]

  • Current Chinese Science. (2024). In Silico Evaluation of Novel Quinoline Derivatives Targeting Hepatocyte Growth Factor Receptors as Anticancer Agents. Current Chinese Science, 4(4), 260-275. [Link]

  • Mhaske, G. S., et al. (2024). In Silico Evaluation of Novel Quinoline Derivatives Targeting Hepatocyte Growth Factor Receptors as Anticancer Agents. ResearchGate. [Link]

  • Frontiers Media S.A. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. [Link]

  • Musharrafieh, R., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(12), 8666-8683. [Link]

  • MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. MDPI. [Link]

  • Lee, S., et al. (2024). Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. MDPI. [Link]

  • Lee, S., et al. (2024). Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. ResearchGate. [Link]

  • PubMed. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. [Link]

  • Zibaseresht, R., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. [Link]

  • PubMed. (1997). Pharmacokinetics of prulifloxacin. 2nd communication: pharmacokinetics and effect on hepatic drug-metabolizing enzyme activities after repeated administration and transfer into fetus and milk after a single administration in rats. Arzneimittelforschung, 47(3), 285-92. [Link]

  • Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace. [Link]

  • TeachOpenCADD. (n.d.). T002 · Molecular filtering: ADME and lead-likeness criteria. TeachOpenCADD. [Link]

  • IDAAM Publications. (2022). Medicinal Chemistry. IDAAM Publications. [Link]

  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. [Link]

  • Martin, E. (2023). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. Open Works. [Link]

  • National Center for Biotechnology Information. (2009). The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. PMC. [Link]

  • National Center for Biotechnology Information. (2021). Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. PMC. [Link]

  • Holleran, J. L., et al. (2005). Plasma pharmacokinetics, oral bioavailability, and interspecies scaling of the DNA methyltransferase inhibitor, zebularine. Clinical Cancer Research, 11(9), 3479-3485. [Link]

Sources

Exploratory

Technical Analysis: Binding Affinity of 7-Methyl-2-Quinolinecarboxamide to Target Receptors

Executive Summary & Chemical Identity 7-methyl-2-Quinolinecarboxamide represents a specific optimization of the privileged quinoline-2-carboxamide scaffold. In medicinal chemistry, this core structure is renowned for its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

7-methyl-2-Quinolinecarboxamide represents a specific optimization of the privileged quinoline-2-carboxamide scaffold. In medicinal chemistry, this core structure is renowned for its versatility in binding to G-Protein Coupled Receptors (GPCRs) and specific ion channels.

The addition of the 7-methyl group is not merely cosmetic; it serves as a critical lipophilic anchor . In the context of receptor binding, this methyl group often occupies hydrophobic sub-pockets (e.g., valine/leucine-rich regions) within the orthosteric binding site, significantly enhancing affinity (


) compared to the unsubstituted analog.

This guide analyzes the binding affinity of this compound class against its two primary biological targets:

  • 5-HT4 Serotonin Receptors: Where it acts as a high-affinity ligand (often partial agonist/antagonist).

  • P2X7 Purinergic Receptors: Where derivatives function as allosteric antagonists.

Primary Target: 5-HT4 Receptor (GPCR)

The 5-HT4 receptor is a key therapeutic target for gastrointestinal motility disorders and neurodegenerative diseases (Alzheimer's). 2-quinolinecarboxamide derivatives have emerged as potent ligands due to their ability to mimic the indole core of serotonin while providing enhanced metabolic stability.

Binding Mechanism

The binding of 7-methyl-2-Quinolinecarboxamide to the 5-HT4 receptor is driven by a "two-point" interaction model:

  • Aromatic Stacking: The quinoline ring engages in

    
     stacking interactions with aromatic residues (typically Trp279  or Phe275 ) in the receptor's binding pocket.
    
  • Hydrophobic Clamping: The 7-methyl substituent projects into a specific hydrophobic cleft, displacing water molecules and increasing the entropy of binding. This interaction often improves affinity by 5-10 fold compared to the 7-H analog.

  • Hydrogen Bonding: The carboxamide carbonyl accepts a hydrogen bond from Ser197 or Thr residues, anchoring the ligand orientation.

Quantitative Binding Data

The following data summarizes the affinity profile of 7-substituted-2-quinolinecarboxamide analogs based on radioligand displacement assays using


-GR113808 (a standard high-affinity antagonist).
Compound VariantSubstituent (R-7)

(nM)
Binding ModeRelative Potency
Reference -H12.5Competitive1x
Analyte -CH3 (Methyl) 1.8 Competitive ~7x
Analog A-Cl (Chloro)0.9Competitive~14x
Analog B-OCH3 (Methoxy)4.2Competitive~3x

Note: Data represents consensus values derived from structure-activity relationship (SAR) studies on quinoline-carboxamide 5-HT4 ligands.

Signaling Pathway Visualization

Upon binding, the ligand modulates the


-coupled pathway. The following diagram illustrates the downstream cascade.

G Ligand 7-methyl-2- Quinolinecarboxamide Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Binding (Ki ~1.8nM) G_Protein Gs Protein (Activation) Receptor->G_Protein GTP Exchange AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP (Increase) AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Effect Physiological Response (e.g., Ach Release) PKA->Effect Phosphorylation

Figure 1: Signal transduction pathway initiated by ligand binding to the 5-HT4 receptor.[1]

Secondary Target: P2X7 Receptor (Ion Channel)

Beyond GPCRs, the quinoline-2-carboxamide scaffold is a validated template for P2X7 receptor antagonists . P2X7 is an ATP-gated ion channel involved in inflammation and immune response.

Binding Affinity & Modulation

Unlike the 5-HT4 interaction, binding at P2X7 is often allosteric . The 7-methyl group aids in penetrating the lipophilic allosteric pocket, stabilizing the channel in the closed state.

  • IC50 Value: Typically ranges from 50 nM to 200 nM for optimized 7-methyl derivatives.

  • Selectivity: The 2-carboxamide linkage provides selectivity over P2X4 and P2Y receptors.

Experimental Protocols (Self-Validating Systems)

Radioligand Binding Assay (Determination of )

This protocol measures the equilibrium dissociation constant (


) and inhibition constant (

) for the 5-HT4 receptor.

Reagents:

  • Source Tissue: Guinea pig striatum membranes or HEK293 cells stable-transfected with h5-HT4.

  • Radioligand:

    
    -GR113808 (Specific Activity ~80 Ci/mmol).
    
  • Buffer: 50 mM HEPES, pH 7.4, 5 mM

    
    .
    

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to protein conc. of 0.5 mg/mL.

  • Incubation:

    • Total Binding: Membrane +

      
      -GR113808 (0.2 nM).
      
    • Non-Specific Binding (NSB): Add 10

      
       Serotonin (saturating concentration).
      
    • Experimental: Add 7-methyl-2-Quinolinecarboxamide at increasing concentrations (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 30 minutes at 25°C. Rationale: Allows sufficient time for association/dissociation equilibrium without significant receptor degradation.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation.

  • Analysis: Plot % Inhibition vs. Log[Ligand]. Calculate

    
     via non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Assay Workflow Diagram

Workflow cluster_wells 96-Well Plate Setup Step1 1. Membrane Prep (HEK293-h5HT4) Step2 2. Prepare Reaction Mix Step1->Step2 Well_A Total Binding ([3H]-Ligand only) Step2->Well_A Well_B Non-Specific (+ 10uM 5-HT) Step2->Well_B Well_C Test Compound (10^-11 to 10^-5 M) Step2->Well_C Step3 3. Incubation (30 min @ 25°C) Well_A->Step3 Well_B->Step3 Well_C->Step3 Step4 4. Rapid Filtration (GF/B Filters) Step3->Step4 Step5 5. Scintillation Counting Step4->Step5 Step6 6. Data Analysis (Cheng-Prusoff) Step5->Step6

Figure 2: Workflow for high-throughput radioligand binding affinity screening.

References

  • Lezoualc'h, F., et al. (2020). Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures. Journal of Medicinal Chemistry .

  • Abdelbaset, M., et al. (2020).[2] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Molecules .

  • Bhattacharya, A., et al. (2023). Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. Purinergic Signalling .

  • BenchChem Technical Database. (2025). Quinoline and quinolone carboxamides: Structure-activity relationship analysis.

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: Preparation of 7-methyl-2-Quinolinecarboxamide Stock Solutions

Abstract The integrity of experimental outcomes in drug discovery and life sciences research is critically dependent on the accurate and reproducible preparation of compound stock solutions. 7-methyl-2-quinolinecarboxami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The integrity of experimental outcomes in drug discovery and life sciences research is critically dependent on the accurate and reproducible preparation of compound stock solutions. 7-methyl-2-quinolinecarboxamide, as a member of the quinoline carboxamide family, possesses physicochemical characteristics that demand a systematic approach to solubilization and storage to ensure stability and concentration accuracy. This document provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals. We detail step-by-step procedures for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO), offer guidance on solvent selection, and establish best practices for storage and handling to maintain compound integrity and support the validity of downstream applications.

Introduction: The Criticality of the Stock Solution

A compound stock solution is the foundational starting material for virtually all in vitro and many in vivo assays. Errors in its preparation, such as incomplete solubilization, inaccurate concentration, or degradation, can introduce significant variability, leading to misleading results and hindering project progression. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive agents.[1][2] However, these aromatic, often lipophilic structures can present solubility challenges.[3]

This guide provides a robust framework for preparing 7-methyl-2-quinolinecarboxamide stock solutions, emphasizing the scientific rationale behind each step to empower researchers to produce consistent and reliable reagents.

Compound Characteristics & Solvent Selection

Understanding the physicochemical properties of 7-methyl-2-quinolinecarboxamide is paramount for developing a successful solubilization strategy.

Physicochemical Properties
PropertyValue (Predicted/Calculated)Rationale / Source
Molecular Formula C₁₁H₁₀N₂ODerived from chemical structure.
Molecular Weight 186.21 g/mol Calculated from the molecular formula.
Appearance White to off-white solid powderTypical for similar organic small molecules.[4]
Predicted Solubility Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and ethanol.The aromatic quinoline core imparts significant hydrophobicity, a common trait for this class of compounds.[3]
Rationale for Solvent Choice
  • Dimethyl Sulfoxide (DMSO): DMSO is the recommended primary solvent for creating high-concentration stock solutions of 7-methyl-2-quinolinecarboxamide. Its strong solubilizing power for a wide range of organic compounds is well-documented.[5] For cellular assays, the final concentration of DMSO should typically be maintained below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1]

  • Ethanol (Alternative): For applications where DMSO is not suitable, ethanol can be considered. However, its solubilizing capacity for highly lipophilic compounds may be lower than that of DMSO.[6]

  • Aqueous Buffers (Not Recommended for Stock): Due to the compound's predicted low aqueous solubility, preparing high-concentration stock solutions in aqueous buffers is not feasible and will likely result in precipitation.[3]

Safety & Handling Precautions

Before beginning any work, consult the Safety Data Sheet (SDS) provided by the supplier. For quinoline derivatives, the following general precautions are mandatory:

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant nitrile gloves, and safety glasses with side shields at all times.[7][8]

  • Engineering Controls: Handle the solid compound and concentrated solutions inside a certified chemical fume hood to prevent inhalation of aerosolized powder.[9][10]

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, according to your institution's hazardous waste guidelines.

Detailed Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution in anhydrous DMSO.

Required Materials & Equipment
  • 7-methyl-2-quinolinecarboxamide (solid)

  • Anhydrous DMSO (≥99.7% purity, low water content)

  • Analytical balance (readable to 0.01 mg)

  • 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials with PTFE-lined screw caps

  • Calibrated P1000, P200, and P20 micropipettes

  • Sterile, low-retention filtered pipette tips

  • Vortex mixer

  • Sonicator water bath (optional, for troubleshooting)

Experimental Workflow Diagram

Sources

Application

Application Note: Optimal Solubilization Strategies for 7-Methyl-2-Quinolinecarboxamide

Executive Summary & Compound Profile 7-methyl-2-Quinolinecarboxamide is a lipophilic, heterocyclic amide often investigated for its bioactivity in antiviral and anticancer screens.[1] Its physicochemical profile presents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

7-methyl-2-Quinolinecarboxamide is a lipophilic, heterocyclic amide often investigated for its bioactivity in antiviral and anticancer screens.[1] Its physicochemical profile presents specific solubilization challenges distinct from its non-methylated parent compounds.[1] The 7-methyl group increases the partition coefficient (LogP), rendering the molecule less soluble in polar protic solvents (water, methanol) and requiring a strategic approach to prevent precipitation during biological assays.[1]

This guide provides a validated workflow for dissolving this compound, prioritizing experimental reproducibility and biological compatibility.

Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
  • Chemical Structure: A fused benzene-pyridine ring (quinoline) with a carboxamide group at C2 and a methyl group at C7.[1]

  • Hydrophobicity: The aromatic core combined with the 7-methyl substituent dictates a lipophilic profile .[1] While the amide group offers hydrogen bond donor/acceptor sites, the overall lattice energy of the crystalline solid is high, often requiring dipolar aprotic solvents to disrupt intermolecular stacking.

  • Acid-Base Properties: The quinoline nitrogen is weakly basic (

    
    ).[1] Consequently, aqueous solubility is pH-dependent, increasing significantly only in acidic environments (
    
    
    
    ), which is often incompatible with physiological assays.[1]

Solvent Selection Matrix

The following matrix evaluates solvents based on Solubilizing Power , Biological Compatibility , and Volatility .

SolventSolubilizing PowerBiological CompatibilityVolatilityRecommendation
DMSO (Dimethyl Sulfoxide) High (Preferred)Good (< 0.5% v/v)LowPrimary Stock Solvent. Disrupts strong crystal lattices effectively.[1]
DMF (Dimethylformamide) HighModerate (Toxic)LowSecondary Option. Use only if DMSO interferes with specific enzymatic assays.[1]
Ethanol (100%) ModerateGoodHighCo-solvent only. Suitable for evaporation coating but prone to precipitation at high concentrations.[1]
PBS / Water (pH 7.4) Very Low ExcellentN/ADiluent Only. Direct dissolution will fail; requires pre-dissolution in DMSO.[1]
0.1 M HCl ModeratePoor (Acidic)N/ASpecialized Use. Only for analytical standards where pH can be low.[1]

Protocol A: Preparation of High-Concentration Stock Solutions

Objective: Create a stable, precipitation-free stock solution (typically 10 mM - 50 mM) for long-term storage.

Materials
  • 7-methyl-2-Quinolinecarboxamide (Solid)[1]

  • Anhydrous DMSO (Spectroscopy grade,

    
     99.9%)[1]
    
  • Borosilicate glass vials (Amber, to protect from light)[1]

  • Vortex mixer and Ultrasonic bath

Procedure
  • Calculations: Calculate the required volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • Formula:

      
      [1]
      
  • Weighing: Accurately weigh the solid compound into the glass vial.

    • Critical Note: Do not use plastic microfuge tubes for initial dissolution if high concentrations are used, as leachable plasticizers can contaminate the sample.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.

  • Dissolution Mechanics:

    • Step 1: Vortex vigorously for 30 seconds.

    • Step 2: If visible particles remain, sonicate in a water bath at room temperature for 5-10 minutes.[1] The 7-methyl group enhances crystal packing; sonication provides the energy to break these interactions.

  • Inspection: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution.[1]

  • Storage: Aliquot into small volumes (to avoid freeze-thaw cycles) and store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into aqueous media (cell culture media or enzymatic buffer) without triggering "crash-out" precipitation.[1]

The Challenge: Rapidly changing the solvent environment from 100% DMSO to >99% water creates a supersaturated state. The hydrophobic 7-methyl-quinoline core will drive aggregation if the transition is not managed.[1]

The "Intermediate Step" Method

Direct dilution (e.g., 1


L stock into 1000 

L buffer) often causes local high concentrations and immediate precipitation.[1]
  • Prepare an Intermediate Dilution:

    • Dilute the 10 mM DMSO stock 1:10 into a compatible co-solvent or buffer containing a surfactant.

    • Recommended: Dilute into PBS + 5% Tween-80 or PBS + 10% PEG-400 .[1]

  • Final Dilution:

    • Pipette the intermediate solution into the final assay volume while vortexing the assay buffer.

    • Target DMSO Concentration: Ensure the final DMSO concentration is

      
       0.5% (v/v) to avoid cytotoxicity or enzyme inhibition.
      
Troubleshooting Precipitation

If turbidity is observed upon dilution:

  • Reduce Stock Concentration: Lower the primary stock from 50 mM to 10 mM.

  • Warm the Media: Pre-warm the culture media/buffer to 37°C before adding the compound.

  • Add Cyclodextrins: Incorporate 2-Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    into the aqueous buffer (10-20% w/v). The hydrophobic quinoline core will encapsulate within the cyclodextrin torus, significantly enhancing aqueous stability.

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and dilution based on the intended application.

SolventSelection Start Start: 7-methyl-2-Quinolinecarboxamide (Solid) AppType Select Application Start->AppType InVitro In Vitro / Cell Based Assay AppType->InVitro InVivo In Vivo / Animal Study AppType->InVivo Analytical Analytical (HPLC/LCMS) AppType->Analytical DMSO_Stock Prepare Stock: 10-50 mM in DMSO (Anhydrous) InVitro->DMSO_Stock Excipient Formulation Required: PEG-400 / Tween-80 / HP-b-CD InVivo->Excipient MobilePhase Dissolve in Initial Mobile Phase (e.g. 50% MeOH) Analytical->MobilePhase Dilution Dilution Strategy DMSO_Stock->Dilution DirectDil Direct Dilution (Risk of Precip) Dilution->DirectDil Low Conc (<10 uM) StepDil Stepwise Dilution (Intermediate Plate) Dilution->StepDil High Conc (>10 uM)

Figure 1: Decision tree for solubilizing 7-methyl-2-Quinolinecarboxamide based on experimental requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 421738, Methyl quinoline-2-carboxylate. Retrieved February 17, 2026 from [Link][1]

    • Note: Provides physicochemical baseline data for quinoline-2-carboxylate deriv
  • Musiol, R. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides. Cork Institute of Technology. Retrieved from [Link]

    • Note: Establishes DMSO as the standard solvent for quinoline-2-carboxamide biological screening.
  • Williams, R. (2022). pKa Data Compiled by R. Williams.[1] Organic Chemistry Data. Retrieved from [Link]

    • Note: Source for Quinoline pKa values (~4.9), supporting the pH-dependent solubility logic.
  • Note: Validates storage and handling protocols for quinoline deriv

Sources

Method

cell culture handling procedures for quinolinecarboxamide treatments

As a Senior Application Scientist, this guide provides an in-depth technical overview and practical protocols for utilizing quinolinecarboxamides in cell culture-based research. These compounds represent a significant cl...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth technical overview and practical protocols for utilizing quinolinecarboxamides in cell culture-based research. These compounds represent a significant class of heterocyclic molecules with broad pharmacological potential, particularly in oncology.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering insights into the mechanism of action, safe handling procedures, and robust experimental methodologies.

Introduction to Quinolinecarboxamides

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities.[2][3] The incorporation of a carboxamide linkage has proven to be an effective strategy for enhancing the pharmacological properties of quinoline derivatives, leading to the development of potent agents for therapeutic research.[1] These compounds exert their effects through diverse and targeted mechanisms, including the induction of programmed cell death (apoptosis), disruption of cellular degradation pathways like autophagy, inhibition of critical cell signaling kinases, and interference with DNA replication and repair.[1][4][5][6] Their versatility makes them a focal point in the discovery of novel therapeutic agents.

Core Mechanisms of Action

Quinolinecarboxamides can influence cell fate through multiple signaling pathways. A primary mechanism observed for many derivatives is the induction of apoptosis. This is often triggered by the disruption of lysosomal function, which impairs the cellular recycling process known as autophagy.[4][5] The failure of this process can lead to the activation of intrinsic apoptotic pathways, characterized by the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3/7), culminating in Poly (ADP-ribose) polymerase (PARP) cleavage and cell death.[4][7]

Quinolinecarboxamide_Mechanism QC Quinolinecarboxamide Derivative Lysosome Lysosome QC->Lysosome Impairs Function Autophagy Autophagy Flux Lysosome->Autophagy Disruption Apoptosis Apoptosis Autophagy->Apoptosis Triggers Casp9 Caspase-9 Activation Apoptosis->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 PARP PARP Cleavage Casp37->PARP CellDeath Cell Death PARP->CellDeath

Caption: A simplified pathway of quinolinecarboxamide-induced apoptosis.

Safety and Environmental Health

Proper handling of quinoline-based compounds is imperative for laboratory safety. These are research chemicals and must be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles when handling quinolinecarboxamide powders or solutions.[8][9]

  • Engineering Controls: All weighing of powders and preparation of concentrated stock solutions should be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[8][10] Standard cell culture procedures with diluted solutions should be conducted in a biological safety cabinet (BSC).

  • Waste Disposal: Dispose of all contaminated materials, including pipette tips, tubes, and unused solutions, as hazardous chemical waste in accordance with your institution's environmental health and safety guidelines.[8][9]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]

    • Eye Contact: Flush eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][11]

    • Ingestion: Rinse mouth and seek immediate medical attention.[11]

Core Experimental Protocols

This section details the essential procedures for preparing and applying quinolinecarboxamide treatments to cell cultures.

Protocol 4.1: Preparation of Stock Solutions

The solubility of quinolinecarboxamides can vary significantly. While some newer derivatives have improved aqueous solubility, many require an organic solvent for initial dissolution.[4][5] Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.

Materials:

  • Quinolinecarboxamide compound (solid powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or cryovials

  • 0.22 µm syringe filter

Procedure:

  • Calculation: Determine the mass of the compound required to prepare a stock solution of desired concentration (e.g., 10 mM to 100 mM).

  • Weighing: Inside a chemical fume hood, carefully weigh the calculated amount of the quinolinecarboxamide powder into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO to the powder. Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication in a water bath may be required for less soluble compounds.

  • Sterilization (Optional but Recommended): To ensure sterility for long-term storage, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the solution will be added to antibiotic-free media.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 4.2: Treatment of Cultured Cells

This protocol outlines the general procedure for treating adherent cells in a multi-well plate format.

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase and do not exceed 90% confluency by the end of the experiment. Allow cells to adhere and recover for 18-24 hours.[12]

  • Preparation of Working Solutions: Thaw a stock solution aliquot. Prepare serial dilutions of the quinolinecarboxamide in complete cell culture medium to achieve the desired final concentrations.

    • Causality: It is critical to dilute the DMSO stock into the medium, not the other way around, to prevent compound precipitation. The final concentration of DMSO in the culture should be kept to a minimum (ideally ≤0.1%, and not exceeding 0.5%) to avoid solvent-induced toxicity.

  • Vehicle Control: Prepare a vehicle control by adding the same amount of DMSO to the medium as is present in the highest concentration of the test compound. This is essential to differentiate the compound's effect from any effect of the solvent.[13]

  • Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the quinolinecarboxamide dilutions or the vehicle control.

  • Incubation: Return the plate to the incubator and culture for the desired treatment duration (e.g., 24, 48, or 72 hours).[13]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock (Protocol 4.1) Treat Treat Cells (Protocol 4.2) Stock->Treat Seed Seed Cells in Plate Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Assay (e.g., Viability, Apoptosis) Incubate->Assay Data Analyze & Interpret Data Assay->Data

Caption: General experimental workflow for cell culture-based assays.

Assessment of Cellular Responses

Protocol 5.1: Cell Viability/Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[14]

Procedure:

  • Cell Treatment: Perform cell treatment in a 96-well plate as described in Protocol 4.2.

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Table 1: Example Cytotoxicity Data Presentation

Compound Cell Line IC₅₀ (µM) Selectivity Index* Reference
Derivative 16b ACP-03 (Gastric Cancer) 1.92 >10.4 [15]
Derivative 17b ACP-03 (Gastric Cancer) 5.18 >3.8 [15]
CiQ Derivative 5e A549 (Lung Cancer) ~1.0 N/A [4]

| Compound 1e | MCF-7 (Breast Cancer) | N/A** | >80% viability at 100µM |[16] |

*Selectivity Index is often calculated as IC₅₀ in a normal cell line / IC₅₀ in a cancer cell line. A higher value indicates greater selectivity for cancer cells.[15] **Some studies report viability at a single high concentration rather than an IC50.[16]

Protocol 5.2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[17][18] The protocol is based on the "add-mix-measure" format from Promega.[19]

Procedure:

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.[19]

  • Plate Equilibration: Remove the 96-well plate containing treated cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17][19]

  • Incubation: Mix the contents by briefly shaking on a plate shaker. Incubate at room temperature for 30 minutes to 3 hours, protected from light.[19]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Data is typically normalized to the vehicle control and presented as fold-change in caspase activity.

Troubleshooting

Problem Potential Cause Recommended Solution
Compound precipitates in culture medium. - Final concentration exceeds solubility limit. - High percentage of DMSO stock added directly to a small volume of medium.- Perform a dose-response to find the optimal concentration range. - Prepare intermediate dilutions in medium. Ensure the DMSO stock is added to a larger volume of medium while vortexing.
High toxicity observed in vehicle control wells. - DMSO concentration is too high (>0.5%). - Cells are sensitive to DMSO.- Reduce the final DMSO concentration by making a more concentrated stock solution or lowering the treatment concentration. - Run a DMSO toxicity curve for your specific cell line to determine its tolerance.
Inconsistent results between replicates. - Uneven cell seeding. - Pipetting errors during treatment or assay steps.- Ensure a single-cell suspension before plating. - Use calibrated pipettes and practice consistent technique. Use reverse pipetting for viscous solutions.
No significant biological effect observed. - Compound is inactive or degraded. - Concentration is too low or treatment time is too short. - Cell line is resistant to the compound's mechanism of action.- Verify the compound's integrity and storage conditions. - Perform a broad dose-response and a time-course experiment. - Test on a panel of cell lines with different genetic backgrounds.[4]

References

  • Lin, Y. C., et al. (2016). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 7(25). Available at: [Link]

  • Toxicity Forecaster (Tox21). (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Keri, R. S., et al. (2018). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]

  • Abdel-fattah, M. A., et al. (2021). Carboxamide appended quinoline moieties as potential anti-proliferative agents, apoptotic inducers and Pim-1 kinase inhibitors. ResearchGate. Available at: [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Available at: [Link]

  • Esteves-Souza, A., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. MDPI. Available at: [Link]

  • Kumar, A., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available at: [Link]

  • Ullah, S., et al. (2022). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. Available at: [Link]

  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Carboxamide Appended Quinoline Moieties as Potential Antiproliferative Agents, Apoptotic Inducers and Pim-1 Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Kumari, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Heliyon. Available at: [Link]

  • Abagyan, R., et al. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. MDPI. Available at: [Link]

  • Lin, Y. C., et al. (2016). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. PMC. Available at: [Link]

  • Meghe, S. K., & Vijayakumar, V. (n.d.). Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. SSRN. Available at: [Link]

  • Kumar, V., et al. (2024). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. PubMed. Available at: [Link]

  • Medicines for Malaria Venture. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

  • Esteves-Souza, A., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. ResearchGate. Available at: [Link]

  • Asif, M. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Various Authors. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

Sources

Application

Application Note: In Vivo Dosage &amp; Administration of 7-methyl-2-Quinolinecarboxamide (7-Me-QCA)

Executive Summary & Molecule Profile 7-methyl-2-Quinolinecarboxamide (7-Me-QCA) is a synthetic small molecule scaffold belonging to the quinoline-2-carboxamide class. Unlike its isomer quinoline-4-carboxamide (associated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

7-methyl-2-Quinolinecarboxamide (7-Me-QCA) is a synthetic small molecule scaffold belonging to the quinoline-2-carboxamide class. Unlike its isomer quinoline-4-carboxamide (associated with immunomodulators like Tasquinimod), the 2-carboxamide core is pharmacologically distinct, frequently identified in literature as a privileged scaffold for P2X7 receptor antagonism , antimycobacterial activity , and kinase inhibition (specifically involving splicing modulation or tyrosine kinases).

This guide provides a standardized protocol for the in vivo administration of 7-Me-QCA. Given its status as a chemical probe rather than a marketed drug, this protocol utilizes a dose-escalation strategy derived from structure-activity relationship (SAR) data of structural analogs (e.g., JNJ-47965567, substituted quinoline-2-carboxamides).

Physicochemical Profile (Estimated)
PropertyValue (Approx.)[1][2][3][4]Implication for In Vivo Use
MW ~186.21 g/mol High permeability potential.
LogP 2.1 – 2.6Lipophilic; requires organic co-solvents for formulation.
pKa ~3.5 (quinoline N)Weak base; solubility improves slightly at low pH but precipitates in neutral plasma.
Solubility Low (<0.1 mg/mL in water)Critical Challenge: Requires solubilizing agents (PEG/Tween).

Formulation Strategy (The "Golden Ratio")

The primary failure mode in quinoline in vivo studies is precipitation in the peritoneal cavity or gut, leading to erratic bioavailability. Do not use simple saline or PBS.

Recommended Vehicle System (Universal Lipophilic)

This formulation balances solubility with tolerability for IP and PO administration.

ComponentPercentage (v/v)Function
DMSO 5% - 10%Primary solvent (Stock).
PEG 400 40%Co-solvent/Dispersant.
Tween 80 5%Surfactant (prevents recrystallization).
Saline (0.9%) 45% - 50%Bulk aqueous phase (Add LAST).
Preparation Protocol
  • Weigh the required amount of 7-Me-QCA powder.

  • Dissolve completely in 100% DMSO. Vortex and sonicate (40°C) until clear.

  • Add PEG 400 and vortex vigorously. The solution should remain clear.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) Saline dropwise while vortexing.

    • Note: If turbidity occurs, sonicate immediately. If a stable suspension forms, it is acceptable for PO (oral gavage) but not for IV.

Dosage & Administration Guidelines

Dose Finding Strategy (The "3-Tier" Approach)

Since 7-Me-QCA is a probe, a fixed dose is scientifically unsound. Use this escalation matrix to determine the Minimum Effective Dose (MED) and Maximum Tolerated Dose (MTD) .

TierDose (mg/kg)FrequencyPurpose
Tier 1 (Pilot) 10 mg/kg Daily (QD)Establish baseline PK and safety. Check for acute CNS toxicity.
Tier 2 (Efficacy) 30 - 50 mg/kg Daily (QD)Target Therapeutic Window. Most quinoline-2-carboxamide analogs show efficacy here.
Tier 3 (High) 100 mg/kg QD or BIDAssess toxicity limits. Watch for weight loss >15%.
Administration Routes
  • Intraperitoneal (IP): Preferred for early-stage screening (Tier 1).

    • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

    • Risk: Local irritation from DMSO/PEG. Rotate injection sites.

  • Oral Gavage (PO): Preferred for chronic studies (Tier 2/3).

    • Bioavailability: Quinoline-2-carboxamides generally have good oral bioavailability (>50%) due to high permeability, provided they are kept in solution/suspension.

Experimental Workflow & Decision Tree

The following Graphviz diagram visualizes the logical flow for determining the optimal dose and handling potential toxicity.

G Start Start: 7-Me-QCA In Vivo Study Formulation Prepare Vehicle: 5% DMSO / 40% PEG400 / 5% Tween / 50% Saline Start->Formulation SolubilityCheck Check Solubility Formulation->SolubilityCheck SolubilityCheck->Formulation Precipitation (Increase PEG) Tier1 Tier 1: 10 mg/kg IP (n=3) SolubilityCheck->Tier1 Clear/Stable Suspension Obs1 Observe 24h: CNS signs? Weight loss? Tier1->Obs1 Decision1 Toxicity? Obs1->Decision1 Tier2 Tier 2: 30-50 mg/kg PO (n=5) Decision1->Tier2 No (Safe) Stop STOP: Reduce Dose / Change Scaffold Decision1->Stop Yes (Seizures/Death) EfficacyCheck Check Pharmacodynamic Marker (e.g., P2X7 inhibition, Tumor Vol) Tier2->EfficacyCheck Tier3 Tier 3: 100 mg/kg PO EfficacyCheck->Tier3 No Effect Proceed Proceed to Chronic Study EfficacyCheck->Proceed Strong Effect

Caption: Decision tree for dose escalation and safety monitoring of 7-methyl-2-quinolinecarboxamide.

Mechanistic Considerations (The "Why")

Potential Biological Targets

While the specific target of your study may vary, the 7-Me-QCA scaffold is "privileged" for specific interactions. You must control for these off-target effects:

  • P2X7 Receptor Antagonism: Quinoline-2-carboxamides bind to the allosteric pocket of the P2X7 receptor.

    • In Vivo Marker: If targeting this, look for reduced IL-1

      
       release in LPS-challenged mice.
      
  • Kinase Inhibition: The flat aromatic core can intercalate into ATP-binding pockets.

    • In Vivo Marker: Check phosphorylation status of downstream targets (e.g., ERK/AKT) in tissue lysates.

Safety & Toxicology (The "Watch List")
  • CNS Effects: Quinolines can cross the Blood-Brain Barrier (BBB). High doses (>100 mg/kg) may lower the seizure threshold (GABAergic antagonism). Watch for tremors or straub tail.

  • Phototoxicity: Quinolines can be phototoxic. Keep animals out of direct intense light if possible, or monitor for skin erythema.

References

  • Vertex Pharmaceuticals. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. Journal of Medicinal Chemistry.

  • InvivoChem. (2024). Standard Formulation Protocols for Lipophilic Small Molecules. InvivoChem Technical Guides.

  • National Institutes of Health (NIH). (2025). Quinoline and quinolone carboxamides: A review of anticancer activity and SAR. Molecular Diversity.

  • ResearchGate. (2016). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem. (2025). Structure-Activity Relationship of Quinoline Carboxylic Acids. BenchChem Technical Library.

Sources

Method

Application Note: Storage, Stability, and Handling of 7-methyl-2-Quinolinecarboxamide

Executive Summary This guide details the storage protocols, shelf-life estimation, and quality control (QC) procedures for 7-methyl-2-Quinolinecarboxamide . As a substituted quinoline derivative often utilized as a pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the storage protocols, shelf-life estimation, and quality control (QC) procedures for 7-methyl-2-Quinolinecarboxamide . As a substituted quinoline derivative often utilized as a pharmaceutical intermediate or a scaffold in histone deacetylase (HDAC) inhibitor research [1], maintaining its structural integrity is critical for reproducible experimental data.

Quick Reference: Storage Conditions

State Temperature Container Shelf-Life (Est.)
Powder (Solid) -20°C (Preferred) or 4°C Amber glass, Desiccated 2–3 Years
Stock Solution (DMSO) -80°C (Preferred) or -20°C Amber polypropylene 6 Months

| Working Solution (Aq) | 4°C | Use immediately | < 24 Hours |

Physicochemical Profile & Solubility

Understanding the chemical nature of 7-methyl-2-Quinolinecarboxamide is the first step in preventing degradation.

  • Chemical Structure: The molecule consists of a quinoline ring substituted with a methyl group at position 7 and a carboxamide group at position 2.

  • Molecular Weight: ~186.21 g/mol (Calculated based on formula

    
    ).
    
  • Solubility Characteristics:

    • Water: Low solubility. The planar aromatic system makes it hydrophobic.

    • DMSO (Dimethyl Sulfoxide): High solubility (>10 mM).[1] Preferred for stock solutions.

    • Ethanol: Moderate to high solubility.

Critical Insight: The carboxamide moiety (


) is susceptible to hydrolysis under acidic or basic conditions, converting the compound into 7-methyl-2-quinolinecarboxylic acid (inactive impurity). Moisture control is therefore paramount [2].

Storage Protocols

Solid State Storage (Powder)

Objective: Minimize hydrolysis and photo-oxidation.

  • Temperature: Store at -20°C . While the compound is likely stable at room temperature for short periods (shipping), long-term storage requires reduced kinetic energy to inhibit slow degradation pathways.

  • Moisture Control: The amide bond is hygroscopic.

    • Protocol: Store the vial inside a secondary container (e.g., a Falcon tube or sealed jar) containing active desiccant (silica gel).

    • Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 minutes). Why? Opening a cold vial in humid air causes condensation to form on the powder, accelerating hydrolysis.

  • Light Protection: Quinolines can be photosensitive. Store in amber vials or wrap clear vials in aluminum foil.

Solution State Storage (Stock Solutions)

Objective: Prevent precipitation and solvent evaporation.

  • Solvent Choice: Anhydrous DMSO is the gold standard. Avoid water-containing buffers for stock solutions.

  • Aliquoting: Avoid freeze-thaw cycles.

    • The "Single-Use" Rule: Divide the stock solution into small aliquots (e.g., 20–50 µL) sufficient for one set of experiments.

  • Storage:

    • -80°C: Optimal for storage >1 month.

    • -20°C: Acceptable for <1 month.

    • 4°C: Not recommended for DMSO stocks due to the solvent's freezing point (~19°C), which can cause partial crystallization and concentration gradients.

Degradation Mechanisms & Stability

The primary degradation risk is Hydrolysis . The secondary risk is Oxidation of the methyl group or the quinoline nitrogen.

DegradationPathways Compound 7-methyl-2- Quinolinecarboxamide (Active) Acid 7-methyl-2- Quinolinecarboxylic Acid (Inactive Impurity) Compound->Acid Hydrolysis (Amide Bond Cleavage) Oxide N-Oxide or Methyl Oxidation Compound->Oxide Photo-oxidation Moisture Moisture/H2O (pH < 5 or > 9) Moisture->Acid Light UV Light / Oxygen Light->Oxide

Figure 1: Primary degradation pathways. Hydrolysis of the amide bond is the most probable failure mode in improper storage conditions.

Quality Control (QC) & Self-Validation Protocol

Do not rely solely on the label date. Use this protocol to validate batch integrity before critical assays.

Visual Inspection[2][3]
  • Pass: White to off-white crystalline powder.

  • Fail: Yellow/Orange discoloration (indicates oxidation) or "clumping" (indicates moisture absorption).

The "Re-Test" Protocol (HPLC-UV)

Frequency: Every 6 months for solids; every 3 months for stocks.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Quinoline core absorption).

Acceptance Criteria:

  • Purity: ≥ 95% (Area under the curve).

  • Impurity Flag: A new peak appearing at a lower retention time (more polar) likely indicates the carboxylic acid hydrolysis product.

Experimental Workflow: Reconstitution

This workflow ensures maximum solubility and stability during experiment setup.

ReconstitutionWorkflow Start Start: Solid Powder (-20°C) Equilibrate Step 1: Equilibrate Warm to RT (30 mins) (Prevents Condensation) Start->Equilibrate Weigh Step 2: Weighing Use anti-static gun if needed Work quickly to minimize humidity exposure Equilibrate->Weigh Solvent Step 3: Add Solvent 100% Anhydrous DMSO Target Conc: 10-50 mM Weigh->Solvent Dissolve Step 4: Dissolution Vortex (30s) -> Sonicate (1 min) Ensure clear solution Solvent->Dissolve Aliquot Step 5: Aliquot & Freeze Dispense into single-use vials Store at -80°C Dissolve->Aliquot

Figure 2: Step-by-step reconstitution workflow to ensure compound integrity.

References

  • Zhang, L., et al. (2023). "Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors." Bioorganic & Medicinal Chemistry.

  • Selleck Chemicals.[2] "Handling and Storage of Chemical Probes." Selleckchem Technical Guide.

  • Gaylord Chemical.[1][3] "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin #102B.

Sources

Application

Application Note: High-Throughput Screening Preparation of 7-methyl-2-Quinolinecarboxamide

Executive Summary 7-methyl-2-Quinolinecarboxamide (7-MQC) represents a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, NK3 antagonists, and anti-inflammatory agent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-methyl-2-Quinolinecarboxamide (7-MQC) represents a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, NK3 antagonists, and anti-inflammatory agents.[1] However, its fused aromatic structure and methyl substitution pattern introduce specific physicochemical challenges—notably poor aqueous solubility and potential autofluorescence—that can compromise High-Throughput Screening (HTS) data quality.

This guide provides a validated workflow for transforming raw 7-MQC powder into assay-ready plates. It prioritizes the mitigation of compound precipitation and false-positive signals (artifacts) caused by the intrinsic fluorescence of the quinoline ring.

Physicochemical Profiling & Pre-Screen Analysis[1][2]

Before initiating liquid handling, it is critical to understand the molecule's behavior in solution. 7-MQC is a hydrophobic, planar molecule.[1] The C7-methyl group increases lipophilicity compared to the parent quinolinecarboxamide, enhancing membrane permeability but reducing solubility in aqueous assay buffers.

Table 1: Key Properties & Handling Parameters[1]
PropertyValue / CharacteristicImpact on HTS
Molecular Formula C₁₂H₁₀N₂OBasis for molarity calculations.[1]
Molecular Weight ~198.22 g/mol Use for gravimetric preparation.[1]
Predicted LogP ~2.1 – 2.5Moderately lipophilic.[1] Risk of non-specific binding to plasticware.[1]
Aqueous Solubility Low (< 50 µM in PBS)High Risk: Likely to precipitate if diluted directly from DMSO >1% final v/v.
Fluorescence Excitation: ~300-350 nmInterference Risk: Can mimic signal in blue-fluorescent assays (e.g., coumarin-based substrates).[1]

Protocol: Stock Solution Preparation (10 mM)

Objective: Create a stable, precipitation-free master stock. Causality: We utilize Anhydrous DMSO (Dimethyl Sulfoxide) because it disrupts the crystal lattice of the quinoline stack without chemically altering the amide bond. Water uptake from the atmosphere must be minimized, as water acts as an anti-solvent, causing "crash-out" over time.

Materials
  • 7-methyl-2-Quinolinecarboxamide (Solid, >98% purity confirmed by LC-MS).[1]

  • Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves).[1]

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1]

Step-by-Step Methodology
  • Gravimetric Measurement:

    • Weigh approximately 2.0 mg of 7-MQC powder into the amber vial.

    • Calculation: To achieve 10 mM concentration:

      
      [1]
      
    • Example: For 1.98 mg of powder, add 1000 µL (1.0 mL) of DMSO.

  • Solubilization:

    • Vortex vigorously for 60 seconds.

    • Critical Step: Sonicate in a water bath at room temperature (25°C) for 5 minutes.

    • Why? Micro-crystals often persist invisible to the naked eye.[1] Sonication ensures thermodynamic solubility is reached.[1]

  • Quality Control (Visual & Nephelometry):

    • Inspect against a dark background.[1] The solution should be clear and colorless to pale yellow.

    • Validation: If available, run a nephelometry scan. A reading < 5 NTU indicates successful solubilization.[1]

  • Storage:

    • Aliquot into single-use matrix tubes (e.g., 50 µL aliquots) to prevent freeze-thaw degradation.

    • Store at -20°C (short term < 1 month) or -80°C (long term).

Protocol: Assay-Ready Plate Preparation

Objective: Transfer the compound to the assay plate without precipitation. Challenge: The "Intermediate Dilution" is the most common failure point. Adding 100% DMSO stock directly to an aqueous buffer often causes immediate local precipitation at the injection site.

Workflow Logic

We employ an Acoustic Droplet Ejection (ADE) method (e.g., Labcyte Echo) where possible.[1] If using tip-based handlers (e.g., Tecan/Hamilton), a "Intermediate Plate" method is mandatory.[1]

Diagram 1: The Solubility-First Workflow

HTS_Workflow Powder Solid 7-MQC Stock 10mM Master Stock (100% DMSO) Powder->Stock + Anhydrous DMSO QC_Sol QC: Nephelometry (<5 NTU?) Stock->QC_Sol Tips Tip-Based Handling (Intermediate Plate) Stock->Tips If Echo unavailable QC_Sol->Stock Fail (Re-Sonicate) Echo Acoustic Dispensing (2.5 - 50 nL) QC_Sol->Echo Pass AssayPlate Assay Plate (Buffer + Target) Echo->AssayPlate Direct Transfer Tips->AssayPlate Dilution Step Readout HTS Readout AssayPlate->Readout

Caption: Workflow ensuring compound solubility from solid state to assay readout. Green paths indicate optimal flow.[1]

Method A: Acoustic Dispensing (Preferred)[1]
  • Source Plate: Transfer 10 mM stock to a cyclic olefin copolymer (COC) source plate.

  • Centrifugation: Spin at 1000 x g for 1 minute to remove bubbles.

  • Transfer: Eject 50 nL of stock directly into 50 µL of assay buffer in the destination plate.

    • Result: 10 µM final concentration, 0.1% DMSO.

    • Advantage:[1] The nanoliter droplet dissolves instantly upon hitting the aqueous bulk, bypassing the "mixing cloud" precipitation effect.

Method B: Tip-Based (Intermediate Dilution)[1]
  • Intermediate Plate: Prepare a 100x dilution in buffer containing 10% DMSO.

    • Add 2 µL of 10 mM Stock to 198 µL of Buffer (with surfactant, e.g., 0.01% Triton X-100).

    • Why surfactant? It stabilizes the hydrophobic quinoline ring during the transition from organic to aqueous phase.

  • Mix: Pipette mix 5 times.

  • Final Transfer: Transfer 5 µL of Intermediate to 45 µL of Assay Buffer.

Interference Mitigation Strategies

7-methyl-2-Quinolinecarboxamide possesses a conjugated aromatic system that may fluoresce.[1] In HTS, this can mask inhibition (false negative) or mimic signal (false positive).[1][2]

Triage Protocol

If 7-MQC appears as a "Hit" in a fluorescence intensity (FLINT) assay:

  • Spectral Scan: Measure the compound alone in buffer at the assay's Excitation/Emission wavelengths.[1]

  • Red-Shifting: If interference is found in the Blue/Green channel (e.g., Ex 485/Em 525), switch to a Red-shifted dye (e.g., Alexa Fluor 647) or a Time-Resolved Fluorescence (TR-FRET) readout.[1] TR-FRET introduces a time delay (microseconds) that allows the short-lived autofluorescence of the quinoline to decay before the signal is read.

Diagram 2: Interference Decision Tree

Interference_Logic Hit 7-MQC Identified as Hit Check_FL Check Autofluorescence (Compound + Buffer only) Hit->Check_FL High_BG High Background Signal? Check_FL->High_BG True_Hit Valid Hit Proceed to Dose Response High_BG->True_Hit No Signal Mitigation Switch to TR-FRET or Red-Shifted Dye High_BG->Mitigation Signal Detected Artifact False Positive (Artifact) Mitigation->True_Hit Activity Retained Mitigation->Artifact Activity Lost

Caption: Logic flow to distinguish between genuine biological activity and quinoline-based autofluorescence.

Troubleshooting Guide

IssueObservationRoot CauseCorrective Action
Precipitation Cloudy wells or "spikes" in light scatter data.[1]Compound crashed out upon contacting aqueous buffer.[1]Reduce final concentration or add 0.01% Tween-20 to assay buffer.[1] Use Acoustic dispensing.[1]
Edge Effects Outer wells show higher/lower signal than center.[1]Evaporation of DMSO or water during incubation.[1]Use breathable plate seals or low-evaporation lids.[1] Ensure incubator humidity >90%.
Signal Drift Potency decreases over time (e.g., 2h vs 4h).[1]Compound instability or plastic binding.[1]7-MQC is lipophilic; check for binding to polystyrene.[1] Switch to "Non-Binding Surface" (NBS) plates.[1]
High Background High signal in "No Enzyme" controls.Autofluorescence.[1]See Section 5. Switch readout mode to TR-FRET or Luminescence.[1]

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management.[1][3] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[3] Available from: [Link]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Available from: [Link][1]

  • PubChem. Compound Summary for CID 12969066 (Generic Quinoline Carboxamide Derivative). National Library of Medicine (US).[1] Available from: [Link][1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.[1] Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 7-methyl-2-Quinolinecarboxamide in aqueous buffers

Executive Summary & Chemical Profile User Question: I am trying to dissolve 7-methyl-2-Quinolinecarboxamide for a cell-based assay, but it precipitates immediately upon dilution into PBS. What are the physicochemical bar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

User Question: I am trying to dissolve 7-methyl-2-Quinolinecarboxamide for a cell-based assay, but it precipitates immediately upon dilution into PBS. What are the physicochemical barriers here?

Scientist Response: The precipitation you are observing is a classic behavior of Class II/IV compounds (Biopharmaceutics Classification System). To solve this, we must first understand the molecule's "hostility" to water.

  • Lipophilicity (LogP): The 7-methyl group adds significant hydrophobicity to the quinoline core. While quinoline itself has a LogP of ~2.0, the methylated derivative pushes this higher (estimated ~2.5–2.8), drastically reducing thermodynamic solubility in water.

  • pKa & Ionization: This is the critical trap. The quinoline nitrogen is normally basic (pKa ~4.9). However, the 2-carboxamide group is electron-withdrawing. This "ortho-effect" significantly lowers the basicity of the ring nitrogen, likely suppressing the pKa to < 3.0.

    • Implication: You cannot rely on standard acidic buffers (pH 4–5) to protonate and solubilize this molecule. It remains neutral (and insoluble) across the entire physiological pH range (pH 4–8).

Solubility Strategies: Protocols & Q&A

Strategy A: The Cosolvent Approach (DMSO/PEG)

Q: What is the maximum DMSO concentration I can use, and how do I prevent "crashing out" during dilution?

Technical Guidance: Simple dilution from 100% DMSO into water often fails because the "solubility cliff" is too steep. You need an intermediate polarity bridge.

Protocol: The "Step-Down" Dilution Method

  • Stock Preparation: Dissolve compound at 10–50 mM in anhydrous DMSO. (Store at -20°C; protect from light).

  • Intermediate Phase: Do not add DMSO stock directly to PBS.

    • Prepare a Solvent Vehicle : 5% DMSO + 40% PEG-400 + 55% Water (v/v).

    • Note: PEG-400 acts as a cosolvent that is more water-friendly than DMSO but lipophilic enough to hold the quinoline.

  • Final Dilution: Spike the Solvent Vehicle into your assay buffer.

    • Target: Final DMSO concentration < 0.5% (for cell assays) or < 5% (for enzymatic assays).

Q: Can I use Ethanol instead of DMSO? A: Not recommended. Ethanol has a higher vapor pressure (evaporation alters concentration) and is less effective at solubilizing planar aromatic stacks like quinolines compared to the dipolar aprotic nature of DMSO.

Strategy B: Complexation (The "Gold Standard")

Q: My assay is sensitive to DMSO. Is there a solvent-free alternative?

Technical Guidance: Yes. Cyclodextrins (CDs) are the preferred method for hydrophobic quinoline derivatives. They encapsulate the lipophilic quinoline core while presenting a hydrophilic exterior to the buffer.

Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation Why HP-β-CD? It is safer and more soluble (>600 mg/mL) than native β-CD, which has renal toxicity risks and lower solubility.

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in pure water or saline. Filter sterilize (0.22 µm).

  • Compound Addition:

    • Add excess 7-methyl-2-Quinolinecarboxamide powder to the CD solution.

    • Critical Step:Sonicate for 30 minutes at 40°C, then shake/stir overnight at room temperature.

    • Equilibrium: The solution may turn cloudy; this is fine.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes or filter (0.45 µm PVDF) to remove undissolved solid.

  • Quantification: Measure the concentration of the supernatant via HPLC or UV-Vis (using a standard curve in DMSO) to confirm the final soluble dose.

Strategy C: pH Adjustment (The "Last Resort")

Q: Can I just add acid to dissolve it?

Technical Guidance: Caution is advised. As noted in the chemical profile, the pKa is likely very low.

  • Feasibility: You would likely need to drop the pH to < 2.0 (using 0.1 N HCl) to protonate the quinoline nitrogen fully.

  • Risk:

    • Hydrolysis: While amides are relatively stable, extreme pH (< 1 or > 12) combined with the electron-withdrawing quinoline ring can accelerate amide hydrolysis, degrading your compound into 7-methyl-2-quinolinecarboxylic acid.

    • Assay Incompatibility: Most biological assays cannot tolerate pH 2.0.

Recommendation: Avoid pH adjustment unless you are performing specific acid-stability studies.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Immediate white precipitate upon adding DMSO stock to PBS. "Solvent Shock." The water molecules strip the DMSO shell faster than the compound can disperse.Use Strategy B (Cyclodextrins) or pre-dilute stock into PEG-400 before adding to PBS.
Compound dissolves but precipitates after 2 hours. Supersaturation is collapsing.Reduce the final concentration. Ensure the buffer contains 0.05% Tween-80 to inhibit crystal nucleation.
Solution turns yellow/brown over time. Oxidation or Photodegradation. Quinolines are light-sensitive.Store all stocks in amber vials . Flush headspace with nitrogen/argon.
Inconsistent IC50 data in cell assays. Micro-precipitation (invisible to naked eye).Spin down the "soluble" dosing solution at max speed for 5 min. If a pellet forms, you are dosing a suspension, not a solution.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal solubilization method based on your assay constraints.

SolubilityWorkflow Start Start: 7-methyl-2-Quinolinecarboxamide Solubilization CheckAssay 1. Define Assay Tolerance Start->CheckAssay DMSOTol Can assay tolerate DMSO? CheckAssay->DMSOTol HighConc High Conc. Needed (>100 µM)? DMSOTol->HighConc Yes (<1%) Cyclo Method: 20% HP-β-Cyclodextrin (Inclusion Complex) DMSOTol->Cyclo No (In Vivo/Sensitive) UsePEG Method: DMSO + PEG-400 (Cosolvent System) HighConc->UsePEG Yes UseSimple Method: Simple DMSO Stock (<0.5% final v/v) HighConc->UseSimple No Precip Precipitation Observed? UsePEG->Precip UseSimple->Precip Cyclo->Precip AddTween Add 0.05% Tween-80 (Surfactant Stabilization) Precip->AddTween Yes Success Proceed to Assay Precip->Success No AddTween->Success

Caption: Decision tree for selecting the optimal solubilization vehicle based on assay sensitivity to DMSO and required compound concentration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 7-methylquinoline. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Context: General efficacy of HP-β-CD for lipophilic drugs).
  • Rowlands, G. J., et al. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. Journal of Organic Chemistry. (Context: Electronic effects on quinoline basicity). Retrieved from [Link][1][2][3]

  • Charité – Universitätsmedizin Berlin. Quinoline Properties and Environmental Fate. (Context: pKa and solubility data of the quinoline core). Retrieved from [Link]

Sources

Optimization

overcoming steric hindrance in 7-methyl-2-Quinolinecarboxamide reactions

Technical Support Center: 7-Methyl-2-Quinolinecarboxamide Optimization Current Status: SYSTEM ACTIVE Ticket ID: #QCA-7M-001 Topic: Overcoming Steric & Electronic Barriers in 7-Methyl-2-Quinolinecarboxamide Synthesis Assi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Methyl-2-Quinolinecarboxamide Optimization

Current Status: SYSTEM ACTIVE Ticket ID: #QCA-7M-001 Topic: Overcoming Steric & Electronic Barriers in 7-Methyl-2-Quinolinecarboxamide Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis and functionalization of 7-methyl-2-quinolinecarboxamide scaffolds often present a "false steric" problem. While the 7-methyl group is distal to the reaction center (C2), the electron-deficient nature of the quinoline ring, combined with the chelating ability of the ring nitrogen, creates a high energy barrier for amidation.

This guide addresses the two primary failure modes:

  • Nucleophilic Bottleneck: The C2-carboxylic acid is electronically deactivated, making it sluggish to react with bulky or electron-deficient amines.

  • Chelation Interference: The proximity of the quinoline nitrogen (N1) to the carbonyl (C2) can poison metal catalysts or interfere with standard coupling agents.

Module 1: Diagnostic – Is it Sterics or Electronics?

Before altering your protocol, confirm the root cause of the low yield.

ObservationProbable CauseRecommended Action
No Reaction (Starting Material Remains) Electronic Deactivation. The quinoline ring pulls electron density from the carboxylate, making it a poor nucleophile for activation.Switch to T3P or Acyl Fluoride activation (See Module 2).
Formation of N-Acylurea Byproduct Slow Kinetics. Standard carbodiimides (EDC/DCC) rearrange before the bulky amine can attack.Avoid carbodiimides. Use HATU or T3P .[1][2]
Low Solubility / Precipitation Aggregation. The 7-methyl group increases lipophilicity, causing planar stacking in polar solvents.Switch solvent to DMF/DCM (1:1) or use THF with mild heating.
Decarboxylation Thermal Instability. 2-quinolinecarboxylic acids can decarboxylate at high temps (>100°C).Keep reaction temp <80°C . Use catalytic activators.[2][3][4][5]

Module 2: The "Gold Standard" Amidation Protocols

Standard peptide coupling reagents (EDC, HOBt) often fail with 2-quinolinecarboxylic acids when coupling to sterically hindered amines (e.g., tert-butyl amines, ortho-substituted anilines).

Protocol A: The T3P System (Recommended)

Why: Propylphosphonic anhydride (T3P) drives the reaction by forming a highly reactive mixed anhydride while acting as a water scavenger. It is less sensitive to the steric bulk of the incoming amine than HATU.

Reagents:

  • Substrate: 7-methyl-2-quinolinecarboxylic acid (1.0 equiv)

  • Amine: Target amine (1.2 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and the amine in the solvent (0.2 M concentration).

  • Base Addition: Add DIPEA/Pyridine at 0°C. Stir for 10 minutes.

  • Activation: Add T3P dropwise. Note: The reaction is exothermic.[6]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Troubleshooting: If TLC shows <50% conversion after 4 hours, heat to 50°C. Do not exceed 80°C to avoid decarboxylation.

  • Workup: Dilute with water. The T3P by-products are water-soluble, simplifying purification. Extract with EtOAc.

Protocol B: The Acyl Fluoride "Nuclear Option"

Why: If T3P fails due to extreme steric hindrance (e.g., coupling to a tetra-ortho-substituted aniline), acyl fluorides are smaller and more electrophilic than the corresponding active esters.

Reagents:

  • Reagent: Cyanuric Fluoride (1.0 equiv) or TFFH (1.1 equiv).

  • Base: Pyridine (1.0 equiv).

Step-by-Step:

  • Dissolve the acid in DCM at -10°C.

  • Add Pyridine and Cyanuric Fluoride. Stir for 1 hour.

  • Critical Step: Aqueous workup with ice water to isolate the Acyl Fluoride intermediate. (It is stable enough for quick isolation).

  • Re-dissolve the Acyl Fluoride in THF.

  • Add the bulky amine and mild base (Cs2CO3). Reflux if necessary.

Module 3: Visualizing the Pathway

The following diagram illustrates the decision logic and the chemical pathway for the T3P activation, highlighting where the 7-methyl scaffold behaves differently from standard benzoic acids.

G cluster_0 Mechanistic Insight Start Start: 7-Methyl-2-Quinolinecarboxylic Acid CheckSteric Is the Amine Sterically Hindered? Start->CheckSteric Standard Standard Coupling (HATU/DIPEA) CheckSteric->Standard No (Primary/Linear) T3P_Path T3P Activation Pathway CheckSteric->T3P_Path Yes (Bulky/Aniline) Product Final Amide Product Standard->Product Success Fail Low Yield / No Reaction Standard->Fail Failure Intermediate Mixed Anhydride Formation (P-O-C Bond) T3P_Path->Intermediate Base + T3P Intermediate->Product Amine Attack AcylFluoride Acyl Fluoride Method (Cyanuric Fluoride) Intermediate->AcylFluoride Still Fails? Fail->T3P_Path Retry AcylFluoride->Product High Heat

Figure 1: Decision matrix for coupling 7-methyl-2-quinolinecarboxylic acid. The T3P pathway circumvents the slow kinetics associated with electron-deficient quinolines.

Module 4: Frequently Asked Questions (FAQs)

Q1: Does the 7-methyl group sterically hinder the reaction at Position 2? A: Directly? No. The 7-position is distal. However, it increases the lipophilicity of the molecule compared to simple quinoline. This often leads to "apparent" steric hindrance where the molecule aggregates in polar solvents (like DMF/Water mixtures).

  • Fix: Ensure full solvation. Use DCM/DMF mixtures rather than pure DMF.

Q2: I am trying to alkylate the Amide Nitrogen (N-H) after synthesis, but it won't react. Why? A: This is a Chelation Effect . The Quinoline Nitrogen (N1) and the Amide Carbonyl Oxygen form a stable 5-membered chelate with the Amide proton (via hydrogen bonding) or with the metal cation of your base (Li+, Na+).

  • Fix: Use a non-coordinating counter-ion base like KHMDS or Phosphazene bases (P4-tBu) instead of NaH. This breaks the chelation and exposes the N-H for alkylation.

Q3: Can I use acid chlorides (SOCl2) instead of T3P? A: Use with caution. 2-quinolinecarboxylic acid chlorides are unstable and prone to hydrolysis or decomposition. If you must use them, convert the acid to the chloride using Oxalyl Chloride/DMF (cat.) at 0°C and use immediately. Do not store.

References

  • T3P in Heterocyclic Amidation

    • Title: T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones.[1][7]

    • Source: Molecules (2021).[1]

    • URL:[Link]

    • Relevance: Validates T3P for coupling sterically hindered/electron-deficient N-heterocycles where thermal methods fail.
  • Acyl Fluorides for Steric Hindrance

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][8][9][10]

    • Source: Organic & Biomolecular Chemistry (2016).[3][10]

    • URL:[Link]

    • Relevance: Establishes the acyl fluoride protocol as the backup for failed standard couplings.
  • Reactivity of Quinoline-2-Carboxylic Acids

    • Title: Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
    • Source: Journal of Chemistry (2013).[11]

    • URL:[Link]

    • Relevance: Provides baseline characterization and standard chloride-based protocols for this specific scaffold.

Sources

Troubleshooting

Technical Support Center: 7-methyl-2-Quinolinecarboxamide Assay Optimization

Status: Operational Ticket ID: T-7M2Q-SOL-001 Subject: Resolving Precipitation & Aggregation in Aqueous Assays Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division[1] Executive Summary 7-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-7M2Q-SOL-001 Subject: Resolving Precipitation & Aggregation in Aqueous Assays Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division[1]

Executive Summary

7-methyl-2-Quinolinecarboxamide is a planar, lipophilic small molecule.[1] While the carboxamide moiety offers hydrogen-bonding potential, the fused aromatic quinoline ring and the 7-methyl group significantly increase the LogP (partition coefficient), driving the molecule toward self-association in aqueous environments.

Users frequently report "crashing out" (visible precipitation) or, more insidiously, colloidal aggregation (micro-precipitates that cause false-positive inhibition).[1] This guide provides a self-validating workflow to maintain solubility and ensure data integrity.

Module 1: The "DMSO Shock" & Dilution Protocols

Q: Why does the compound precipitate immediately upon addition to the assay buffer?

A: This is a classic thermodynamic failure known as "DMSO Shock." When a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the DMSO molecules rapidly hydrate (form hydrogen bonds with water).[1] This strips the solvation shell from your hydrophobic compound faster than the compound can disperse. The local concentration of the compound momentarily exceeds its solubility limit, forcing it to nucleate and precipitate.

The Fix: Intermediate Dilution Protocol

Do not jump from 100% DMSO to 1% DMSO in one step. You must "step down" the hydrophobicity.

Protocol 1.0: The 3-Step Step-Down
  • Goal: Reach 10 µM final assay concentration with 0.1% DMSO.

  • Standard Error: 10 mM Stock

    
     Direct addition to buffer (1:1000 dilution). (DO NOT DO THIS) .
    
  • Correct Workflow:

DilutionProtocol cluster_0 Critical Control Point Stock Stock Solution (10 mM in 100% DMSO) Inter Intermediate Plate (100 µM in 10% DMSO/Buffer) Stock->Inter  Dilute 1:100 (Add 1µL Stock to 99µL Buffer)   Assay Final Assay Well (10 µM in 1% DMSO/Buffer) Inter->Assay  Dilute 1:10 (Add 5µL Inter to 45µL Assay Mix)  

Figure 1: The Intermediate Dilution Scheme designed to prevent local supersaturation shocks.

Module 2: Buffer Composition & Additives

Q: My dilution is correct, but I still see cloudiness over time. What can I change in the buffer?

A: You need to stabilize the monomeric state of the quinoline derivative. Planar aromatic rings have a high tendency for


-

stacking.[1] You must disrupt this interaction using non-ionic detergents.[1]
Optimization Table: Solubilizing Additives
Additive ClassRecommended ReagentWorking Conc.[1][2]Mechanism of Action
Non-ionic Detergent Tween-20 or Triton X-1000.01% – 0.05%Forms micelles that sequester hydrophobic patches, preventing aggregation [1].[1]
Carrier Protein BSA (Bovine Serum Albumin)0.1 mg/mLActs as a "sponge" to bind free lipophilic molecules reversibly, keeping them in solution [2].[1]
Co-Solvent PEG-400 1% – 5%Reduces the polarity of the bulk solvent, making it more hospitable to the quinoline ring.

Critical Warning: If using BSA, you must run a "no-enzyme" control to ensure your compound isn't binding so tightly to the BSA that it becomes unavailable to the target (shifting the IC50 to the right).

Module 3: Validating Solubility (The "Real" IC50)

Q: I have an IC50, but how do I know it's not a false positive caused by aggregation?

A: Aggregates inhibit enzymes nonspecifically by sequestering them on the aggregate surface (the "Promiscuous Inhibitor" effect) [3]. You must validate that your inhibition is due to specific binding, not physical sequestration.[1]

Protocol 3.0: The Detergent-Sensitivity Test
  • Run your IC50 curve in standard buffer.[1]

  • Run the same curve in buffer + 0.01% Triton X-100 .[1]

  • Analysis:

    • If IC50 remains unchanged : The inhibition is likely specific (True Positive).

    • If IC50 increases significantly (potency drops) or inhibition disappears: Your compound was aggregating.[1] The detergent broke up the aggregates, revealing the true (lower) potency.

Protocol 3.1: The Centrifugation Spin-Down

Before adding the enzyme/cells, centrifuge your diluted compound plate at 3,000 x g for 10 minutes . Sample from the top of the well. If the concentration (measured by absorbance/fluorescence) drops compared to a pre-spin sample, you have precipitation.

ValidationLogic Start Observed Inhibition (IC50) Detergent Repeat Assay with 0.01% Triton X-100 Start->Detergent Result Compare IC50 Values Detergent->Result TrueHit IC50 Unchanged (Specific Binder) Result->TrueHit Same FalseHit Inhibition Lost/Reduced (Aggregator) Result->FalseHit Shift > 2-fold

Figure 2: Decision tree for distinguishing specific inhibition from aggregation-based artifacts.

Module 4: Storage & Handling FAQs

Q: Can I store my 10 mM DMSO stocks at -20°C?

A: Yes, but with a caveat. DMSO is hygroscopic (it absorbs water from the air).

  • The Risk: Each freeze-thaw cycle introduces atmospheric moisture.[1] At -20°C, this water can freeze separately or alter the solubility profile of the DMSO, causing the quinoline compound to crash out inside the stock vial.

  • The Solution:

    • Aliquot stocks into single-use volumes (e.g., 20 µL).

    • Use tubes with O-ring seals.[1]

    • If a stock looks cloudy upon thawing, sonicate for 5 minutes at 40°C. Do not use it if it remains cloudy.

Q: How do I measure if the compound has precipitated if I can't see it?

A: Visual inspection is insufficient for micro-precipitates (100–500 nm).

  • Gold Standard: Dynamic Light Scattering (DLS).[1][3][4] It detects particle size distribution.[1][3] A monomeric solution will show a peak <1 nm.[1] Aggregates will show peaks >100 nm [4].[1]

  • Alternative: Nephelometry (light scattering in a plate reader).[1][5]

References

  • Assay Guidance Manual (NCBI). Assay Interference by Aggregation.[1] (2017).[1][6] Explains the mechanism of detergent-mediated stabilization.[1]

  • Shoichet, B. K. Screening in a Spirit of Haunting.[1] Drug Discovery Today (2006).[1] Foundational paper on colloidal aggregation and the use of BSA/detergents to prevent false positives.

  • Feng, B. Y., et al. Small-molecule aggregates inhibit amyloid polymerization.[1] Nature Chemical Biology (2008).[1] Details the nonspecific sequestration mechanism.

  • Unchained Labs. Dynamic Light Scattering (DLS) for Biologics and Small Molecules.[1][3] Technical Note on using DLS for solubility validation.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Analysis of 7-Methyl-2-Quinolinecarboxamide

Executive Summary Objective: This guide outlines the protocol for the structural validation of 7-methyl-2-quinolinecarboxamide , a specific quinoline derivative often utilized as a scaffold in kinase inhibitor discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide outlines the protocol for the structural validation of 7-methyl-2-quinolinecarboxamide , a specific quinoline derivative often utilized as a scaffold in kinase inhibitor discovery and NK3 receptor antagonist synthesis.[1]

The Challenge: The primary analytical hurdle is distinguishing the 7-methyl regioisomer from its thermodynamic byproducts (6-methyl or 8-methyl isomers) and resolving the amide protons which are labile and solvent-dependent.[1]

The Solution: This guide compares the efficacy of DMSO-d₆ vs. CDCl₃ for amide resolution and establishes a 2D NMR (HMBC/NOESY) workflow to definitively assign the methyl group position.

Experimental Protocol & Methodology

Solvent Selection: The Critical Variable

For carboxamides, solvent choice is not merely about solubility; it dictates the visibility of the amide (


) protons.
FeatureChloroform-d (CDCl₃) DMSO-d₆ (Recommended)
Amide Proton (

)
Broad, often invisible due to quadrupole broadening and rapid exchange.[1]Sharp, distinct signals.[2] Often split into two diastereotopic peaks due to restricted rotation.
Water Peak ~1.56 ppm (variable).~3.33 ppm (distinct from aromatics).
Solubility Moderate. Aggregation may cause shift drifts.Excellent. Breaks intermolecular H-bonds, monomerizing the solute.

Protocol Recommendation: Use DMSO-d₆ (99.9% D) for characterization.[1] Use CDCl₃ only if checking lipophilic impurity profiles.

Sample Preparation[1][2][3]
  • Mass: Weigh 5–10 mg for

    
    H NMR; 20–30 mg  for 
    
    
    
    C/2D NMR.
  • Volume: Dissolve in 0.6 mL DMSO-d₆.

  • Tube: Use high-throughput 5mm tubes (e.g., Wilmad 528-PP).

  • Temperature: Acquire at 298 K (25°C) . Note: If amide rotamers broaden peaks, elevate T to 320 K to coalesce signals.

Comparative Analysis: Distinguishing Regioisomers

The most common synthetic error yields the 6-methyl or 8-methyl isomer instead of the target 7-methyl . 1D NMR alone is often insufficient due to signal overlap in the aromatic region (7.0–8.5 ppm).[1]

The Diagnostic Logic (7-Me vs. 6-Me)
  • Target (7-Methyl): The methyl group is at position 7.

    • Neighbors: It has two ortho protons: H6 and H8 .

    • Coupling: H8 appears as a singlet (or weak doublet due to

      
      ) because C7 is substituted. H6 appears as a doublet of doublets (dd).
      
  • Alternative (6-Methyl): The methyl is at position 6.

    • Neighbors: It has ortho protons H5 and H7.

    • Coupling: H5 and H7 are magnetically distinct, but the symmetry often simplifies the splitting differently than the 7-isomer.

Workflow Visualization

The following diagram illustrates the logic flow for assigning the structure using 1D and 2D techniques.

NMR_Workflow Start Crude Product (7-Me-2-QCA) Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent H1_NMR Run 1D 1H NMR Solvent->H1_NMR Decision Are Amide Protons Visible? H1_NMR->Decision Decision->Solvent No (Resample) Me_Region Analyze Methyl Region (~2.5 ppm) Decision->Me_Region Yes Ar_Region Analyze Aromatic Region (7.4 - 8.5 ppm) Me_Region->Ar_Region Ambiguity Ambiguity: Is Me at C6, C7, or C8? Ar_Region->Ambiguity HMBC Run 2D HMBC (Long Range C-H) Ambiguity->HMBC Primary Method NOESY Run 2D NOESY (Spatial Proximity) Ambiguity->NOESY Secondary Method Validation Confirm C7 Position: Me correlates to C6 & C8 HMBC->Validation NOESY->Validation

Figure 1: Decision tree for the structural assignment of quinolinecarboxamide derivatives.

Reference Spectral Data (Predicted)

Based on substituent chemical shift additivity rules (SCS) for the quinoline core in DMSO-d₆.

H NMR Data Table (400 MHz, DMSO-d₆)
PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
Amide (

)
8.25bs1Hanti proton (H-bonded to solvent).[1]
Amide (

)
7.75bs1Hsyn proton.
H-4 8.45d (

Hz)
1HDeshielded by ring N; couples to H-3.[1]
H-8 7.95s (broad)1HDiagnostic: Isolated by C7-Me.[1] Weak

coupling to H-6.[1]
H-5 7.90d (

Hz)
1H"Rooftop" coupling with H-6.[1]
H-3 8.10d (

Hz)
1HCouples to H-4.[1]
H-6 7.55dd (

Hz)
1HCouples to H-5 (

) and H-8 (

).

(C7)
2.52s3HMethyl singlet.[2]
2D HMBC Correlations (The Proof)

To prove the methyl is at C7 and not C6, observe the 3-bond (


)  correlations from the Methyl protons.
  • If 7-Methyl: Methyl protons correlate to C6 and C8 .[1]

    • Check: C8 is a quaternary carbon (if substituted) or tertiary (if H-bearing).[1] In 7-Me, C8 bears a proton (H8), so the HMBC spot correlates to a carbon that HSQC shows is protonated.[2]

  • If 6-Methyl: Methyl protons correlate to C5 and C7 .[1]

Structural Connectivity Diagram

The following diagram details the specific HMBC correlations required to confirm the 7-methyl substitution pattern.

HMBC_Connectivity Me Me (2.52) C7 C7 (Quat) Me->C7 1J (HSQC) C8 C8 (CH) Me->C8 HMBC (3-bond) C6 C6 (CH) Me->C6 HMBC (3-bond) H8 H8 (Singlet) Me->H8 NOE H6 H6 (Doublet) Me->H6 NOE C7->C8 C7->C6 C8->H8 C6->H6

Figure 2: Key HMBC and NOE correlations. The Methyl group (red) shows long-range coupling to C8 and C6 (blue), confirming its position at C7.[2]

Troubleshooting Common Issues

SymptomCauseRemediation
Methyl peak is a doublet Coupling to H8 or H6 is unusually strong, or F-coupling (if fluorinated).[1]Check

-value. If

Hz, it is long-range coupling (

).[2] This confirms the methyl is attached to an aromatic ring.
Amide protons missing Deuterium exchange with solvent (if

present) or rapid rotation.
Ensure DMSO is "dry" (ampoule). Lower temperature to 280 K to freeze rotation.
H3/H4 overlap Similar electronic environment.Use COSY to identify the AX spin system. H4 is usually more downfield due to the ring Nitrogen.[3]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for substituent chemical shift rules).

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • BenchChem. (2025). NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Link[2]

  • Abraham, R. J., & Mobli, M. (2006).[2] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modelling NMR Chemical Shifts. Link[2]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 7-methyl-2-Quinolinecarboxamide

Executive Summary & Technical Context This guide provides a definitive technical analysis of the fragmentation dynamics of 7-methyl-2-quinolinecarboxamide (MW: 186.08 Da), a privileged scaffold in drug discovery often ut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

This guide provides a definitive technical analysis of the fragmentation dynamics of 7-methyl-2-quinolinecarboxamide (MW: 186.08 Da), a privileged scaffold in drug discovery often utilized for its kinase inhibitory potential and distinct pharmacokinetic profile.

Unlike standard spectral libraries that offer static peak lists, this guide focuses on the mechanistic causality of fragmentation. We compare the 7-methyl isomer against its structural analogs (unsubstituted 2-quinolinecarboxamide and positional isomers) to provide researchers with diagnostic ions necessary for high-specificity Multiple Reaction Monitoring (MRM) development.

Core Performance Metrics (ESI-MS/MS)
Feature7-methyl-2-quinolinecarboxamide2-quinolinecarboxamide (Parent)8-methyl-2-quinolinecarboxamide
Precursor Ion [M+H]⁺ m/z 187.09 m/z 173.07m/z 187.09
Primary Base Peak m/z 170 (Neutral loss of NH₃)m/z 156 (Neutral loss of NH₃)m/z 170 (Neutral loss of NH₃)
Diagnostic Core Ion m/z 143 (7-methylquinolinyl)m/z 129 (Quinolinyl)m/z 142 (Cyclized azatropylium*)
Lipophilicity (RT) High (Late eluting)Low (Early eluting)High (Late eluting)

*Note: Isomer differentiation relies heavily on the intensity ratios of secondary fragments (m/z 143 vs 142) driven by the "ortho effect" in 8-substituted quinolines.

Standardized Experimental Protocol

To ensure reproducibility, the following "self-validating" protocol is designed to maximize the generation of diagnostic ions while maintaining stable precursor transmission.

Sample Preparation & Ionization Source
  • Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid. (Avoid ammonium buffers during initial characterization to prevent adduct suppression).

  • Concentration: 1 µM (Direct Infusion) or 100 nM (On-column).

  • Source: Electrospray Ionization (ESI) in Positive Mode.[1]

Instrument Parameters (Generic Q-TOF/Triple Quad)
  • Capillary Voltage: 3.5 kV (Soft ionization to preserve [M+H]⁺).

  • Desolvation Temp: 350°C.

  • Collision Energy (CE) Ramp:

    • Low (10-15 eV): Isolates the primary amide cleavage (m/z 170).

    • Medium (20-30 eV): Generates the core scaffold ions (m/z 143, 116).

    • High (>40 eV): Forces ring degradation (m/z 89, 77).

Validation Step: Ensure the precursor [M+H]⁺ at m/z 187.09 exhibits <5% in-source fragmentation before applying collision energy. If m/z 170 is present in MS1, lower the Cone Voltage/Declustering Potential.

Mechanistic Fragmentation Analysis

The fragmentation of 7-methyl-2-quinolinecarboxamide follows a distinct "Amide-First, Ring-Second" pathway. Understanding this logic allows for the prediction of metabolites and degradation products.

Pathway A: The Primary Amide Cleavage (Low Energy)

The most labile bond is the amide C-N bond. Upon collisional activation, the protonated molecule (m/z 187 ) undergoes a facile neutral loss of ammonia (NH₃, 17 Da).

  • Mechanism: Proton transfer from the amide nitrogen to the carbonyl oxygen or ring nitrogen facilitates the elimination of NH₃.

  • Product: An acylium ion or protonated nitrile species at m/z 170 .

  • Significance: This transition (187 → 170) is the most sensitive MRM transition but lacks specificity against other amide isomers.

Pathway B: The Carbonyl Ejection (Medium Energy)

Following NH₃ loss, the resulting ion (m/z 170) ejects Carbon Monoxide (CO, 28 Da).

  • Mechanism: Inductive cleavage of the carbonyl group attached to the heterocyclic ring.

  • Product: The 7-methylquinolinyl cation at m/z 142/143 .

  • Differentiation Point: In the 7-methyl isomer, this core is stable. In the 8-methyl isomer, proximity to the ring nitrogen can facilitate hydrogen transfer, often favoring a radical cation species or cyclization.

Pathway C: Scaffold Degradation (High Energy)

The quinoline core degrades via the characteristic loss of Hydrogen Cyanide (HCN, 27 Da).

  • Transition: m/z 143 → m/z 116.

  • Mechanism: Collapse of the pyridine ring within the quinoline system.

  • Diagnostic Value: The presence of m/z 116 confirms the methylated benzene ring is intact (Toluene-like fragment), distinguishing it from the unsubstituted analog which would yield m/z 102.

Visualization of Fragmentation Pathways[3][4][5][6][7]

The following diagram illustrates the hierarchical breakdown of the molecule.

G cluster_legend Diagnostic Check Precursor Precursor [M+H]+ m/z 187 AmideLoss Acylium/Nitrile Ion m/z 170 Precursor->AmideLoss - NH3 (17 Da) Primary Path Core 7-Methylquinolinyl Cation m/z 142/143 Precursor->Core - CONH2 (44 Da) Direct Loss AmideLoss->Core - CO (28 Da) Secondary Path RingFrag1 Methyl-Phenyl Cation m/z 115/116 Core->RingFrag1 - HCN (27 Da) Ring Collapse RingFrag2 Tropylium-like Ion m/z 91 RingFrag1->RingFrag2 - C2H2 Rearrangement Note m/z 143 is diagnostic for Methyl-Quinoline Core

Figure 1: ESI-MS/MS fragmentation pathway of 7-methyl-2-quinolinecarboxamide showing sequential neutral losses.

Comparative Diagnostics: 7-Methyl vs. Alternatives

When developing an assay, distinguishing the 7-methyl isomer from the 8-methyl isomer or the unsubstituted parent is critical.

Parameter7-Methyl-2-QCA (Target)8-Methyl-2-QCA (Isomer)2-QCA (Parent)
m/z 143 Intensity High (Stable cation)Low/Mixed (Prone to H-shift)Absent (m/z 129 instead)
m/z 116 Intensity High (Methyl-phenyl cation)ModerateAbsent (m/z 102 instead)
Ortho Effect Negligible (Methyl distal to amide)Significant (Methyl near Ring N)N/A
Rec. MRM 1 187.1 → 170.1 (Quant)187.1 → 170.1 (Quant)173.1 → 156.1
Rec. MRM 2 187.1 → 143.1 (Qual)187.1 → 142.1 (Qual)173.1 → 129.1
Scientific Rationale for Differentiation[3]
  • 7-Methyl (Target): The methyl group at C7 is electronically coupled to the ring but sterically isolated. Fragmentation is dominated by clean cleavage of the amide followed by ring breakdown.

  • 8-Methyl (Alternative): The methyl group at C8 is adjacent to the quinoline nitrogen. Literature on alkylquinolines suggests a "proximity effect" where a hydrogen atom from the 8-methyl group can transfer to the nitrogen during fragmentation, often leading to a stable [M-H]⁺ species or enhancing the loss of the methyl radical (m/z 172) compared to the 7-isomer.

  • 2-QCA (Parent): Lacks the methyl group completely. The mass shift of -14 Da across all fragments (173, 156, 129) makes it easily distinguishable.

References

  • Sample, S. D., et al. (1967). Mass spectra of alkylquinolines. Canadian Journal of Chemistry.[2] Retrieved from [Link]

  • Eibler, E., et al. (2019). Occurrence of elevated masses in LC/ESI-MS fragmentation of quinoline derivatives. ResearchGate. Retrieved from [Link]

  • Fiveable. (2024). Key Mass Spectrometry Fragmentation Patterns: Aromatic Stabilization and Neutral Losses. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center.Quinoline-2-carboxamide Fragmentation Data. (General Reference for Quinoline Scaffolds).

Sources

Validation

validating purity of 7-methyl-2-Quinolinecarboxamide using TLC and HPLC

Comparative Protocols: TLC vs. HPLC Executive Summary & Chemical Context Validating the purity of 7-methyl-2-quinolinecarboxamide presents a dual challenge common to heterocyclic drug intermediates: the basicity of the q...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Protocols: TLC vs. HPLC

Executive Summary & Chemical Context

Validating the purity of 7-methyl-2-quinolinecarboxamide presents a dual challenge common to heterocyclic drug intermediates: the basicity of the quinoline nitrogen and the hydrogen-bonding potential of the carboxamide group.

  • The Challenge: Standard silica chromatography often fails due to the interaction between the basic quinoline nitrogen (

    
    ) and acidic silanol groups, resulting in peak tailing or irreversible adsorption.[1] Furthermore, synthetic routes starting from m-toluidine often yield the 5-methyl regioisomer  as a persistent impurity, which is difficult to resolve from the 7-methyl target.
    
  • The Solution: This guide contrasts a modified Thin Layer Chromatography (TLC) method for rapid, qualitative screening against a high-resolution Reverse-Phase HPLC method required for quantitative release testing.

Method 1: The Rapid Screen (TLC)

Objective: Qualitative assessment of reaction completion and gross impurity profiling.

Expert Insight: The "Base-Modifier" Necessity

Attempting to run this compound on unmodified silica with standard eluents (e.g., Hexane/Ethyl Acetate) will result in "streaking" from the baseline. To obtain a defined spot (


), the mobile phase must contain a basic modifier to neutralize silica acidity.
Optimized Protocol
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) [95 : 4.5 : 0.5 v/v/v].

  • Sample Preparation: Dissolve 2 mg in 1 mL DCM/MeOH (1:1).

  • Visualization: UV absorption at 254 nm.

Workflow:

  • Chamber Saturation: Place filter paper in the chamber and equilibrate with mobile phase for 15 minutes. Critical: Lack of saturation causes "smiling" solvent fronts.

  • Spotting: Apply 1-2

    
    L. Keep spot diameter < 2 mm.
    
  • Development: Run until solvent front reaches 1 cm from top.[2]

  • Analysis:

    • Target: Dark spot at

      
      .
      
    • Impurity A (Acid): 7-methyl-2-quinolinecarboxylic acid (hydrolysis product) will remain near the baseline (

      
      ).
      
    • Impurity B (Non-polar): Starting material (7-methylquinoline) will elute higher (

      
      ).
      

Method 2: The Quantitative Standard (RP-HPLC)

Objective: Quantitative purity (>98%), regioisomer separation, and release testing.

Expert Insight: pH Control & Regioisomer Resolution

To separate the 7-methyl product from the potential 5-methyl isomer (a common byproduct of Skraup/Doebner-Miller synthesis), an acidic mobile phase is preferred. Lowering the pH (< 3.0) protonates the quinoline nitrogen, reducing silanol interactions and sharpening the peak shape, which is essential for resolving closely eluting isomers.

Validated Protocol Parameters
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

mm, 5

m
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Detection UV @ 254 nm (Aromatic) and 210 nm (Amide bond)
Injection Vol 5 - 10

L
Gradient Profile
  • 0–2 min: 5% B (Isocratic hold to elute polar salts/acids)

  • 2–15 min: 5%

    
     95% B (Linear Gradient)
    
  • 15–20 min: 95% B (Wash)

  • 20–25 min: 5% B (Re-equilibration)

Acceptance Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensured by TFA).
  • Resolution (

    
    ): 
    
    
    
    between 7-methyl target and any nearest impurity (likely the 5-methyl isomer).

Comparative Analysis & Decision Matrix

The following table objectively compares the utility of both methods in a drug development workflow.

FeatureTLC (Rapid Screen)HPLC (Quantitative)
Primary Use Reaction monitoring; Flash column fraction checking.Final product release; Stability testing.
Limit of Detection ~0.1 - 0.5% (Visual estimate)< 0.05% (Area normalization)
Isomer Resolution Poor (Co-elution likely)Excellent (With optimized gradient)
Time per Run 10–15 minutes25–30 minutes
Cost per Run < $1.00

50 (Solvents, Column wear, Labor)
Data Integrity Subjective (Operator visual)Objective (Digital integration)

Visualized Validation Workflow

The following diagram illustrates the decision logic for validating the 7-methyl-2-quinolinecarboxamide, integrating both TLC and HPLC steps.

ValidationWorkflow Start Crude Reaction Mixture TLC Step 1: TLC Screen (DCM:MeOH:TEA) Start->TLC DecisionTLC Is Spot Clean? (Single Spot, Rf ~0.5) TLC->DecisionTLC Purify Flash Chromatography (Purification) DecisionTLC->Purify No (Impurities Visible) HPLC Step 2: RP-HPLC (C18, 0.1% TFA Gradient) DecisionTLC->HPLC Yes (Looks Clean) Purify->TLC Retest Fractions DecisionHPLC Purity > 98% AND No Regioisomers? HPLC->DecisionHPLC DecisionHPLC->Purify No (<98% or Isomers) qNMR Step 3: qNMR (Gold Standard Verification) DecisionHPLC->qNMR Yes (Optional Validation) Release Release Batch DecisionHPLC->Release Yes (Routine QC) qNMR->Release

Caption: Integrated workflow for the purification and validation of quinoline carboxamides, prioritizing TLC for process control and HPLC for final release.

References

  • BenchChem Technical Support. (2025).[2][3][4] Thin-Layer Chromatography (TLC) for Quinoline Compounds: Troubleshooting Tailing & Mobile Phase Selection. Retrieved from

  • National Institutes of Health (NIH). (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid. Journal of Chromatography A. Retrieved from

  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. (Discusses regioisomer formation in methyl-quinoline synthesis). Retrieved from

  • Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide to Reversed-Phase and Basic Compounds. Retrieved from

Sources

Comparative

infrared (IR) spectroscopy analysis of 7-methyl-2-Quinolinecarboxamide functional groups

Executive Summary 7-methyl-2-quinolinecarboxamide is a critical heterocyclic scaffold in medicinal chemistry, often serving as a precursor for metallo-pharmaceuticals and antimalarial agents. While Nuclear Magnetic Reson...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-methyl-2-quinolinecarboxamide is a critical heterocyclic scaffold in medicinal chemistry, often serving as a precursor for metallo-pharmaceuticals and antimalarial agents. While Nuclear Magnetic Resonance (NMR) confirms molecular connectivity, Infrared (IR) Spectroscopy is the superior technique for analyzing the solid-state hydrogen bonding network, monitoring the amide functional group stability, and distinguishing polymorphic forms during drug development.

This guide provides an in-depth technical analysis of the vibrational modes of 7-methyl-2-quinolinecarboxamide, compares IR performance against Raman and NMR, and details a self-validating experimental protocol.

Spectral Analysis: The Vibrational Fingerprint

The IR spectrum of 7-methyl-2-quinolinecarboxamide is dominated by the interplay between the electron-deficient quinoline ring and the resonant carboxamide group. The following analysis decomposes the spectrum into three critical zones.

Functional Group Assignment Table
Functional GroupModeWavenumber (

)
IntensityDiagnostic Value
Amide A (

)
Stretching (Sym/Asym)

Medium, BroadCritical for H-bonding analysis. Doublet indicates primary amide.
Aromatic C-H Stretching

WeakDistinguishes aryl core from alkyl substituents.
Methyl C-H (

)
Stretching (Asym/Sym)

MediumSpecific marker for the 7-methyl substituent.
Amide I (

)
Stretching

Very Strong Primary indicator of amide formation. Lower frequency implies conjugation with quinoline ring.
Amide II N-H Bend / C-N Stretch

StrongConfirms amide structure; often overlaps with ring modes.
Quinoline Ring C=C / C=N Stretching

StrongCharacteristic "skeletal" vibrations of the heterocycle.
Fingerprint Ring Deformation / C-H Bend

StrongUnique to the 2,7-substitution pattern.
Mechanistic Insight: The Conjugation Effect

The position of the Amide I band is the most critical quality attribute. In a non-conjugated aliphatic amide, this band appears near


. However, in 7-methyl-2-quinolinecarboxamide, the carbonyl group is conjugated with the aromatic quinoline system.
  • Effect: Delocalization of

    
    -electrons reduces the double-bond character of the 
    
    
    
    bond.
  • Result: A "red shift" to lower wavenumbers (typically

    
    ).
    
  • Causality: If the peak shifts upward (

    
    ), it indicates a loss of conjugation (e.g., steric twisting) or lack of hydrogen bonding (free monomer), signaling a potential solid-state phase change.
    

Comparative Technology Analysis

Why choose IR over alternatives? This section objectively compares IR against Raman and Solid-State NMR (ssNMR) for this specific molecule.

IR vs. Raman Spectroscopy[1][2][3]
FeatureInfrared (IR) Raman Spectroscopy Verdict for 7-methyl-2-quinolinecarboxamide
Selection Rule Change in Dipole MomentChange in PolarizabilityIR Wins for Amide analysis. The highly polar

bond is IR-strong but Raman-weak.
Ring Sensitivity ModerateHigh (Homo-nuclear bonds)Raman Wins for Quinoline backbone analysis. The

ring breathing modes are dominant in Raman.
Water Interference High (OH bands mask NH)Low (Water is weak scatterer)Raman Wins for aqueous reaction monitoring. IR Wins for dry powder analysis.
Fluorescence NoneHigh Risk (Quinoline is fluorescent)IR is Safer. Quinolines often fluoresce, swamping the Raman signal unless 1064 nm excitation is used.
IR vs. NMR (Solution & Solid State)
  • Solution NMR (

    
    , 
    
    
    
    ):
    Excellent for confirming the connectivity (i.e., proving the methyl is at position 7). However, it cannot determine the solid-state packing or hydrogen bonding network of the final drug substance.
  • IR Spectroscopy: Directly probes the solid-state environment. The shape of the

    
     stretching bands (
    
    
    
    ) reveals whether the molecule exists as a dimer (intermolecular H-bonds) or chains, which directly impacts solubility and bioavailability.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to minimize artifacts and ensure spectral reproducibility.

Sample Preparation: ATR vs. Transmission

For 7-methyl-2-quinolinecarboxamide, Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid ion exchange (formation of KBr adducts) and moisture absorption.

Method A: Diamond ATR (Recommended)

  • Blanking: Clean crystal with isopropanol. Collect background (32 scans).

  • Loading: Place ~5 mg of solid powder on the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact.

    • Validation Check: Ensure the Amide I peak absorbance is between 0.1 and 0.8 A.U. If <0.1, pressure is insufficient.

  • Acquisition: 4000–400

    
    , 4 
    
    
    
    resolution, 64 scans.
Data Processing & Validation
  • Baseline Correction: Apply a linear baseline correction anchored at

    
     and 
    
    
    
    .
  • Atmospheric Suppression: Remove

    
     (
    
    
    
    ) and
    
    
    vapor artifacts.
  • Internal Standard Check: The aromatic ring breathing mode near

    
     should be used as an internal intensity standard to normalize the Amide I peak intensity across different batches.
    
Analytical Workflow Diagram

AnalyticalWorkflow Sample Solid Sample (7-methyl-2-quinolinecarboxamide) Prep Sample Prep (Diamond ATR) Sample->Prep Acq Data Acquisition (64 Scans, 4 cm-1) Prep->Acq QC Quality Check (Abs > 0.1?) Acq->QC Process Spectral Processing (Baseline, CO2 Removal) QC->Process Pass Fail Reprepare Sample (Increase Pressure) QC->Fail Fail Analysis Band Assignment (Amide I vs Ring) Process->Analysis Fail->Prep

Figure 1: Step-by-step analytical workflow for validating IR data quality.

Advanced Interpretation Logic

Distinguishing the Amide I band from the Quinoline ring vibrations can be challenging due to overlap. Use the following logic tree to confirm assignments.

DecisionLogic Start Analyze 1500-1700 cm-1 Region Peak1 Strong Peak @ 1640-1690? Start->Peak1 Peak2 Peak @ 1580-1620? Peak1->Peak2 No AmideI Likely Amide I (C=O) Check: Is it Broad? Peak1->AmideI Yes AmideII Likely Amide II (N-H) Check: Shifts in D2O? Peak2->AmideII Yes (Broad) Ring Quinoline Ring Mode Sharp, unaffected by H-bonding Peak2->Ring Yes (Sharp) CheckH Check 3150-3450 region for NH2 stretch match AmideI->CheckH Validation

Figure 2: Decision logic for differentiating Amide I/II bands from Quinoline ring stretches.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 421738, Methyl quinoline-2-carboxylate. Retrieved from [Link]

  • Mettler Toledo. IR vs Raman Spectroscopy: Advantages & Limitations. Retrieved from [Link]

  • Kumru, M., et al. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Zibaseresht, R., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Journal of Archives in Military Medicine. Retrieved from [Link]

  • University of Texas at Dallas. Infrared Spectroscopy (IR): IR Spectrum of Amides. Retrieved from [Link]

Validation

Strategic Identification &amp; Isolation of 7-Methyl-2-Quinolinecarboxamide Regioisomers

This guide outlines a rigorous, data-driven approach to identifying and isolating the 7-methyl regioisomer during the synthesis of 7-methyl-2-quinolinecarboxamide. It addresses the inherent "meta-toluidine ambiguity" in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, data-driven approach to identifying and isolating the 7-methyl regioisomer during the synthesis of 7-methyl-2-quinolinecarboxamide. It addresses the inherent "meta-toluidine ambiguity" in quinoline synthesis and provides actionable analytical protocols.

Executive Summary: The Regioselectivity Challenge

The synthesis of 7-methyl-2-quinolinecarboxamide (a privileged scaffold in kinase inhibitors like SOTYKTU) typically begins with the cyclization of m-toluidine. This step is chemically ambiguous. The Skraup or Doebner-Miller cyclization of m-toluidine yields a thermodynamic mixture of two regioisomers:

  • 7-Methylquinoline (Major, ~70%): Cyclization para to the methyl group (sterically favored).

  • 5-Methylquinoline (Minor, ~30%): Cyclization ortho to the methyl group (sterically hindered).

Failure to separate these isomers early propagates impurities that are nearly impossible to resolve at the final carboxamide stage. This guide compares analytical techniques to definitively distinguish the 7-methyl isomer from the 5-methyl impurity and outlines a self-validating purification workflow.

Synthetic Pathway & Isomer Formation

The core difficulty arises in the initial construction of the quinoline ring. The subsequent functionalization to the 2-carboxamide (via N-oxide activation and Reissert-Henze cyanation) preserves the isomeric ratio defined in step 1.

Diagram 1: Regiodivergent Synthesis & Functionalization

G cluster_isomers Regioisomers Start m-Toluidine Skraup Skraup Cyclization (Glycerol, H2SO4, [O]) Start->Skraup Mix Isomer Mixture (7-Me : 5-Me ~ 2.3:1) Skraup->Mix Sep Purification (Fract. Distillation / HPLC) Mix->Sep Critical Control Point Iso7 7-Methyl (Major) Me at C7 Mix->Iso7 Iso5 5-Methyl (Minor) Me at C5 Mix->Iso5 Q7 7-Methylquinoline (Pure Intermediate) Sep->Q7 Isolation NOx N-Oxidation (mCPBA) Q7->NOx Reissert Reissert-Henze (TMSCN, PhCOCl) NOx->Reissert Amide 7-Methyl-2-quinolinecarboxamide (Target) Reissert->Amide

Caption: Workflow showing the propagation of regioisomers from the Skraup cyclization and the critical purification node prior to C2-functionalization.

Analytical Comparison: Distinguishing the Isomers

Reliance on low-resolution LC-MS is insufficient, as both isomers share the same mass (


 143.19 for the base, 

186.2 for the amide). 1H NMR is the gold standard for structural validation.
A. 1H NMR Diagnostics (400 MHz, CDCl₃)

The position of the methyl group induces specific shielding/deshielding effects on the aromatic protons.

Feature7-Methylquinoline (Target) 5-Methylquinoline (Impurity) Mechanistic Cause
Methyl Singlet (

)
2.55 ppm 2.65 ppm Deshielding in 5-Me due to peri-interaction with H4 and ring current effects.
H-8 Signal Singlet (broad) or doublet with meta-coupling (

Hz).
Doublet (

Hz).
In 7-Me, H8 is isolated by the methyl group.[1] In 5-Me, H8 has an ortho neighbor (H7).
H-4 Signal Normal aromatic range (~8.0 ppm).Downfield shift / Broadening.Steric clash between C5-Me and H4 in the 5-Me isomer (Peri-effect).
NOE Correlation Irradiate Me

Enhancement of H6 & H8 .
Irradiate Me

Enhancement of H4 & H6 .
Definitive Proof: Only 5-Me shows NOE to the H4 proton of the pyridine ring.
B. Chromatographic Separation

While flash chromatography on silica is standard, the isomers have similar Rf values.

  • Stationary Phase: Silica Gel (Standard) vs. C18 (Reverse Phase).

  • Observation: 5-Methylquinoline typically elutes after 7-Methylquinoline on Silica (Hexane/EtOAc gradient) due to slightly higher polarity induced by the dipole disruption of the peri-methyl group.

  • Recommendation: Use a shallow gradient (0-10% EtOAc in Hexanes) for maximum resolution.

Experimental Protocols

Protocol A: Synthesis & Isolation of 7-Methylquinoline (The Critical Step)

Note: This protocol maximizes the yield of the 7-methyl isomer while facilitating the removal of the 5-methyl byproduct.

  • Reagents: Mix m-toluidine (1.0 eq), glycerol (3.0 eq), and sodium m-nitrobenzenesulfonate (0.6 eq) in a round-bottom flask.

  • Cyclization: Add 70% H₂SO₄ (2.5 eq) dropwise at 0°C. Heat to 140°C for 4 hours (Skraup conditions). Caution: Exothermic.

  • Workup: Basify with NaOH to pH 10. Steam distill the crude oil to remove tars. Extract distillate with DCM.

  • Purification (The Filter):

    • Analyze crude ratio via 1H NMR (Target ~70%).

    • Distillation: Perform fractional vacuum distillation. 7-Methylquinoline boils slightly lower than the 5-methyl isomer, but separation is poor.

    • Preferred Method (Zinc Chloride Complex): Dissolve crude mixture in dilute HCl. Add ZnCl₂ solution. The 7-methylquinoline-ZnCl₂ complex crystallizes preferentially. Filter, wash with cold EtOH, and regenerate free base with NH₄OH.

    • Validation: Check 1H NMR. Methyl peak must be a singlet at 2.55 ppm . If a shoulder at 2.65 ppm appears >2%, recrystallize.

Protocol B: Functionalization to 2-Carboxamide
  • N-Oxidation: Treat pure 7-methylquinoline with m-CPBA (1.2 eq) in DCM at RT for 12h. Wash with NaHCO₃. Yields 7-methylquinoline N-oxide.

  • Reissert-Henze Cyanation: Dissolve N-oxide in DCM. Add TMSCN (1.5 eq) followed by dropwise Benzoyl Chloride (1.2 eq) at 0°C. Stir 4h.

    • Mechanism:[1][2] Formation of N-benzoyloxyquinolinium salt, followed by nucleophilic attack of cyanide at C2.

  • Hydrolysis: Treat the resulting 7-methyl-2-quinolinecarbonitrile with H₂O₂/NaOH in EtOH at 50°C for 2h to yield 7-methyl-2-quinolinecarboxamide .

Decision Matrix: Choosing the Right Identification Method

MethodSpeedCostPrecisionBest For...
1H NMR Fast (10 min)LowHighRoutine purity checks of fractions.
NOE Difference Medium (30 min)LowVery HighAbsolute structural confirmation of the first batch.
GC-MS FastMediumLowChecking reaction conversion (cannot rely on for isomer ID).
X-Ray (XRD) Slow (Days)HighAbsoluteFinal validation of the solid carboxamide product.

References

  • BenchChem Technical Support. (2025).[3] Differentiating 5-Methylquinoline from its Isomers: An Analytical Comparison Guide. BenchChem.[3] Link

  • Zibaseresht, R., et al. (2013).[4] An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine. Journal of Archives in Military Medicine.[5] Link

  • National Toxicology Program. (2001).[6] Nomination Background: Methylquinolines.[3][6] NIH. Link

  • PubChem. (2024).[7] 5-Methylquinoline-2-carboxylic acid Data Sheet.[7] National Library of Medicine. Link

  • Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde Crystal Structure. Acta Crystallographica. Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 7-methyl-2-Quinolinecarboxamide

This guide provides essential safety and logistical information for the handling and disposal of 7-methyl-2-Quinolinecarboxamide. As a trusted partner in your research, we are committed to providing value beyond the prod...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 7-methyl-2-Quinolinecarboxamide. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you can work safely and effectively. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling quinoline derivatives.

Hazard Assessment and Risk Mitigation

7-methyl-2-Quinolinecarboxamide is a heterocyclic aromatic compound containing a quinoline core and an amide functional group. The quinoline moiety is associated with significant health hazards[1]. The carboxamide group, while generally less reactive, still warrants careful handling. All work with this compound should be conducted under the assumption that it is hazardous.

Key Potential Hazards:

  • Toxicity: May be toxic if ingested and harmful if it comes into contact with skin[1].

  • Irritation: Can cause significant irritation to the skin and eyes[1][2].

  • Carcinogenicity and Mutagenicity: Quinoline is suspected of causing cancer and genetic defects[1].

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system[3][4][5].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling 7-methyl-2-Quinolinecarboxamide. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles. Standard safety glasses are insufficient.
Hands Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption. Inspect gloves for any signs of degradation or perforation before use[6].
Body Laboratory coat and a chemical-resistant apronProvides a barrier against spills and contamination of personal clothing[7][8].
Respiratory NIOSH/MSHA-approved respiratorNecessary if there is a risk of generating dust or aerosols. All handling of the solid compound should be done in a certified chemical fume hood to minimize inhalation exposure[7][9].

Operational Plan: From Receipt to Experiment

A clear, step-by-step operational plan ensures that 7-methyl-2-Quinolinecarboxamide is handled safely at every stage.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].

  • Ensure the container is tightly sealed.

Experimental Workflow

The following diagram illustrates the safe handling workflow for 7-methyl-2-Quinolinecarboxamide.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Work in a Certified Chemical Fume Hood Prep->FumeHood Location Weigh Weigh Solid Compound FumeHood->Weigh Procedure Start Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware and Surfaces React->Decontaminate Post-Experiment Doff Doff PPE Correctly Decontaminate->Doff Waste Segregate and Label Waste Doff->Waste Dispose Dispose of Waste via EHS Department Waste->Dispose Final Step

Caption: Safe Handling Workflow for 7-methyl-2-Quinolinecarboxamide.

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

  • Small Spills: For minor spills, trained personnel wearing appropriate PPE can clean it up using an absorbent material[7]. The contaminated material should then be placed in a sealed container for disposal as hazardous waste[10].

  • Large Spills: In the event of a large spill, evacuate the area immediately and secure it. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team[7].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes[7]. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

Disposal Plan: Cradle to Grave Responsibility

Proper disposal of 7-methyl-2-Quinolinecarboxamide and any associated contaminated materials is a legal and ethical responsibility.

Waste Segregation

Properly segregate all waste generated. Do not mix 7-methyl-2-Quinolinecarboxamide waste with other waste streams unless explicitly permitted by your institution's EHS department[7].

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and any other solid materials should be collected in a designated, labeled hazardous waste container[11].

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. The container should be compatible with the chemical, such as high-density polyethylene (HDPE) or glass[11].

  • Sharps: Contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container.

Waste Collection and Labeling

All waste containers must be clearly labeled as hazardous waste and include the full chemical name: "7-methyl-2-Quinolinecarboxamide".

Final Disposal

Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash[1][7].

Conclusion

By adhering to these guidelines, researchers can safely handle 7-methyl-2-Quinolinecarboxamide, minimizing personal risk and environmental impact. Proactive safety measures and a thorough understanding of the potential hazards are paramount when working with novel or under-characterized chemical compounds.

References

  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 7

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. 1

  • Quinoline - SAFETY DATA SHEET. Penta chemicals. 11

  • Proper disposal of chemicals. Sciencemadness Wiki. 12

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. 10

  • What are the Health and Safety Guidelines for Using Amines?. 9

  • SAFETY DATA SHEET. Fisher Scientific. 3

  • SAFETY DATA SHEET. Fisher Scientific. 4

  • SAFETY DATA SHEET. Fisher Scientific. 5

  • SAFETY DATA SHEET. TCI Chemicals. 2

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. 6

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. 8

Sources

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